molecular formula C8H9NO B1282845 3,4-Dihydro-2H-pyrano[2,3-b]pyridine CAS No. 26267-89-0

3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B1282845
CAS No.: 26267-89-0
M. Wt: 135.16 g/mol
InChI Key: VXFMNHKLXSDLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydro-2H-pyrano[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-2H-pyrano[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFMNHKLXSDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC=C2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543403
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26267-89-0
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydro-2H-pyrano[2,3-b]pyridine: Core Properties and Synthetic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the heterocyclic scaffold 3,4-Dihydro-2H-pyrano[2,3-b]pyridine, a significant building block in medicinal chemistry. We will delve into its fundamental basic properties, explore its synthesis and reactivity, and discuss its applications in the development of novel therapeutics. This document is intended to be a practical resource, blending established chemical principles with actionable insights for laboratory applications.

Introduction: A Privileged Scaffold in Drug Discovery

The fusion of a dihydropyran ring with a pyridine moiety in 3,4-Dihydro-2H-pyrano[2,3-b]pyridine creates a unique bicyclic system with considerable therapeutic potential. This scaffold is a key constituent in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Derivatives have shown promise as antibacterial, antifungal, and anticancer agents.[1] The structural rigidity and defined three-dimensional arrangement of the pyranopyridine core make it an attractive starting point for the design of targeted therapies, allowing for precise modification to optimize pharmacokinetic and pharmacodynamic profiles.[1]

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, making it a site for protonation and other electrophilic interactions, which is a critical consideration in its physiological behavior and in synthetic transformations. Understanding the inherent basicity, reactivity, and synthetic accessibility of this core structure is paramount for its effective utilization in drug discovery programs.

Physicochemical and Basic Properties

The physicochemical properties of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine are foundational to its handling, formulation, and biological interactions. While experimental data for the unsubstituted parent compound is not extensively documented in publicly available literature, we can infer key characteristics from its structure and from data on related derivatives.

Core Molecular Characteristics

A summary of the computed properties for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉NOPubChem[2]
Molecular Weight 135.16 g/mol PubChem[2]
CAS Number 26267-89-0PubChem[2]
Predicted XLogP3 1.5PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Basicity and pKa

The basicity of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom. This lone pair is located in an sp² hybrid orbital and is not involved in the aromatic π-system, thus it is available for protonation.

The protonation of the pyridine nitrogen is a key equilibrium to consider in physiological environments and during synthetic manipulations under acidic conditions.

Basic_Properties Scaffold 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Protonated_Scaffold Pyridinium Cation Scaffold->Protonated_Scaffold Protonation Proton H+ caption Protonation Equilibrium of the Pyranopyridine Core Synthesis_Workflow cluster_reactants Starting Materials Pyridine_Derivative Substituted Pyridine Cyclization Cyclization Reaction (e.g., hetero-Diels-Alder or Michael addition-cyclization) Pyridine_Derivative->Cyclization C3_Synthon Three-Carbon Synthon (e.g., acrolein derivative) C3_Synthon->Cyclization Product 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivative Cyclization->Product caption Generalized Synthetic Workflow N_Alkylation Pyranopyridine 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Quaternary_Salt N-Alkyl Pyridinium Salt Pyranopyridine->Quaternary_Salt Nucleophilic Attack Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Quaternary_Salt caption N-Alkylation of the Pyranopyridine Scaffold

N-Alkylation of the Pyranopyridine Scaffold

Applications in Medicinal Chemistry

The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this core have been investigated for a wide array of therapeutic applications.

  • Anticancer and Antiviral Properties: Novel piperazine-substituted pyranopyridines have been synthesized and evaluated for their anticancer and antiviral activities. Some of these compounds have demonstrated antiproliferative activity against various cancer cell lines. *[4] Efflux Pump Inhibitors: Certain pyranopyridine derivatives have been identified as inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance in Gram-negative bacteria. These compounds have the potential to be used as adjunctive therapies to enhance the efficacy of existing antibiotics. *[5] Kinase Inhibitors: The rigid structure of the pyranopyridine core makes it a suitable scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a versatile heterocyclic scaffold with significant potential in drug discovery and development. Its basicity, reactivity, and structural features make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. While comprehensive experimental data for the parent compound is somewhat limited, the available information on its derivatives provides a solid foundation for its application in medicinal chemistry. Further exploration of the synthesis and biological evaluation of novel derivatives of this promising scaffold is warranted.

References

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • African Journal of Biomedical Research. A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. [Link]

  • ResearchGate. Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. [Link]

  • Royal Society of Chemistry. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

  • Journal of Materials and Environmental Science. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. [Link]

  • PubChem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. [Link]

  • ResearchGate. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. [Link]

  • African Journal of Biomedical Research. A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. [Link]

  • Google Patents.
  • PubChem. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. [Link]

  • PubMed Central. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. [Link]

  • Semantic Scholar. Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • PubMed Central. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • National Agricultural Library. Optimization of Novel Pyranopyridine Efflux Pump Inhibitors. [Link]

  • MySkinRecipes. 3,4-Dihydro-2h-pyrano[3,2-b]pyridine. [Link]

Sources

An In-depth Technical Guide to 3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of heterocyclic chemistry is continually evolving, driven by the quest for novel molecular scaffolds that can address complex challenges in medicine and materials science. Among these, the fused pyranopyridine core represents a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific, yet significant, member of this family: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine . While its derivatives have shown promise in various therapeutic areas, the parent compound itself serves as a crucial building block and a subject of fundamental chemical interest. This document aims to provide a comprehensive technical overview, synthesizing foundational knowledge with practical insights for professionals engaged in chemical synthesis and drug discovery.

Core Molecular Identity

Chemical Structure and CAS Number

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a bicyclic heterocyclic compound where a dihydropyran ring is fused to a pyridine ring.

Chemical Abstracts Service (CAS) Number: 26267-89-0[1]

This unique identifier is essential for unambiguous identification in chemical databases and literature.

Diagram 1: Chemical Structure of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Caption: 2D structure of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These are primarily computed properties that provide a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₈H₉NOPubChem[1]
Molecular Weight 135.16 g/mol PubChem[1]
Monoisotopic Mass 135.068413911 DaPubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Chemical Reactivity

Synthetic Strategies: A Mechanistic Perspective

A plausible and commonly employed strategy for constructing such fused ring systems is through multi-component reactions (MCRs).[3] These reactions are highly valued for their efficiency and atom economy. For instance, the synthesis of related dihydropyridones has been achieved through the reaction of an aldehyde, a C-H acidic compound like Meldrum's acid or a β-ketoester, and a source of ammonia, followed by cyclization.[3][4]

Another powerful technique for the synthesis of the dihydropyran ring is the olefin metathesis/double bond migration sequence of allyl ethers, often catalyzed by Grubbs' catalysts.[5]

Diagram 2: Generalized Retrosynthetic Pathway

Retrosynthesis Target 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Strategy Cyclization Strategy Target->Strategy Disconnection Precursor1 Substituted Pyridine Precursor2 C3 Synthon (e.g., Acrolein) Strategy->Precursor1 Strategy->Precursor2

Caption: Retrosynthetic analysis of the pyranopyridine core.

Chemical Reactivity

The reactivity of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich dihydropyran ring. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic pyridine ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. Conversely, it is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which can be enhanced by N-oxidation.

The dihydropyran moiety contains an enol ether-like functionality, making it susceptible to electrophilic attack at the C5 position and hydrolysis under acidic conditions to open the pyran ring.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyran ring. The chemical shifts and coupling constants would be characteristic of their electronic environments. Similarly, the ¹³C NMR would display signals for the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the dihydropyran ring.

Mass Spectrometry and Infrared (IR) Spectroscopy

The mass spectrum should exhibit a prominent molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small neutral molecules from the dihydropyran ring.

The IR spectrum would be characterized by C-H stretching vibrations in both the aromatic and aliphatic regions, C=C and C=N stretching vibrations from the pyridine ring, and a strong C-O-C stretching band from the ether linkage in the dihydropyran ring.

Applications in Drug Discovery and Medicinal Chemistry

The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold is a key structural motif in a number of biologically active molecules, highlighting its importance as a pharmacophore.

Role as a Privileged Scaffold

The fusion of a dihydropyran and a pyridine ring creates a rigid, three-dimensional structure that can present substituents in well-defined spatial orientations, making it an attractive scaffold for designing ligands that can bind to specific biological targets with high affinity and selectivity. Derivatives of this core have been investigated for a range of therapeutic applications.

Biological Activities of Derivatives
  • Antiviral Activity: Derivatives of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine have been synthesized and evaluated for their in vitro activity against various rhinovirus serotypes.

  • Enzyme Modulation: The carboxylic acid derivative has been identified as a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), suggesting potential applications in treating neurological disorders.[2]

  • Antimicrobial and Anticancer Properties: Research is ongoing to explore the potential of derivatives of this scaffold as antimicrobial and anticancer agents.[2]

  • Kinase Inhibition: The fused heterocyclic structure is valuable in medicinal chemistry for designing kinase inhibitors with enhanced binding affinity.[6]

Experimental Protocols

While a specific protocol for the parent compound is not detailed in the available literature, a general procedure for the synthesis of a derivative, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid, provides a template for potential synthetic routes.

General Protocol for the Synthesis of a Pyrano[2,3-b]pyridine Derivative[2]

This protocol describes the cyclization of a pyridine derivative with a suitable carbonyl compound.

Reaction Scheme:

Substituted Pyridine + Aldehyde/Ketone --(Catalyst, Solvent, Heat)--> 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivative

Step-by-Step Methodology:

  • Reactant Preparation: A solution of the substituted pyridine precursor is prepared in a suitable solvent such as dioxane or ethanol.[2]

  • Addition of Reagents: The aldehyde or ketone and a catalyst are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored for completion by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Dioxane and ethanol are often chosen for their ability to dissolve a wide range of organic compounds and their relatively high boiling points, which allow for reactions to be conducted at elevated temperatures to overcome activation energy barriers.[2]

  • Catalyst: The choice of catalyst (acidic or basic) depends on the specific mechanism of the cyclization reaction and is crucial for promoting the desired bond formations.

  • Reflux: Heating the reaction to reflux ensures a constant and controlled temperature, maximizing the reaction rate without the loss of solvent.

Safety and Handling

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic scaffold with significant potential in synthetic and medicinal chemistry. While the parent compound serves as a foundational building block, its derivatives have demonstrated a range of promising biological activities. Future research efforts will likely focus on the development of novel and efficient synthetic routes to this core structure and its analogs, as well as the exploration of their therapeutic potential in a broader range of disease areas. The continued investigation of this privileged scaffold is expected to yield new insights into its chemical reactivity and biological function, paving the way for the discovery of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,4-dihydro-2h-pyrano[2,3-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,4-Dihydro-2h-pyrano[3,2-b]pyridine. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new heterocyclic compounds containing 2H-pyrano [2,3-b] pyridine-2-one moiety. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Novel 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds. Derivatives have demonstrated significant therapeutic potential, including antirhinovirus, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth examination of a robust and efficient synthetic methodology for accessing this valuable chemical space: the one-pot, multi-component reaction (MCR). We will dissect the underlying reaction mechanism, provide a detailed and reproducible experimental protocol, and discuss the reaction's scope for generating diverse derivatives.

Introduction: The Strategic Importance of the Pyrano[2,3-b]pyridine Scaffold

The fusion of a dihydropyran ring with a pyridine nucleus creates the 3,4-dihydro-2H-pyrano[2,3-b]pyridine system—a rigid, three-dimensional architecture that has proven to be an excellent template for interacting with biological targets.[2] Its derivatives are not only key intermediates in the synthesis of more complex molecules but also exhibit a broad spectrum of pharmacological properties.[2][4] For instance, certain analogues have shown potent in vitro activity against numerous rhinovirus serotypes, the causative agents of the common cold.[4] Others have been investigated for their role as modulators of enzymes and receptors, such as metabotropic glutamate receptor 2 (mGluR2), suggesting potential applications in treating neurological disorders.[2]

Given this therapeutic promise, the development of efficient, scalable, and versatile synthetic routes to this scaffold is of paramount importance. Traditional multi-step syntheses can be arduous, often requiring expensive starting materials and resulting in low overall yields.[5] Modern synthetic chemistry, however, favors strategies that maximize efficiency and sustainability. Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a complex product, represent an ideal approach.[6][7] These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds for screening and optimization.

This guide will focus on a catalyst-driven, three-component synthesis that exemplifies the power of MCRs for building the pyrano[2,3-b]pyridine core.

Retrosynthetic Analysis and Mechanistic Deep Dive

A common and effective strategy for constructing the dihydropyrano[2,3-b]pyridine ring system is through a tandem reaction sequence that forms the dihydropyran ring onto a pre-functionalized pyridine precursor. The chosen multi-component approach brings together an aromatic aldehyde, an active methylene compound (such as malononitrile), and a suitable 3-hydroxypyridine derivative in a single pot.

The reaction cascade is believed to proceed through three key stages, a sequence often observed in related heterocyclic syntheses:[8]

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aromatic aldehyde and the active methylene compound. This step generates a highly electrophilic arylidene intermediate. The choice of catalyst is crucial; a mild base is required to deprotonate the active methylene compound without promoting unwanted side reactions.

  • Michael Addition: The hydroxyl group of the 3-hydroxypyridine acts as a nucleophile, attacking the electron-deficient double bond of the arylidene intermediate in a conjugate or Michael addition. This step forms the crucial C-O bond and links the pyridine precursor to the growing side chain.

  • Intramolecular Cyclization/Annulation: The final step involves the intramolecular attack of the newly formed alkoxide onto one of the nitrile groups (or other activated functional group), leading to ring closure and the formation of the dihydropyran ring. Subsequent tautomerization yields the stable, final product.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for this multi-component synthesis.

G cluster_0 Catalytic Cycle RCHO Ar-CHO (Aldehyde) Knoevenagel Step 1: Knoevenagel Condensation RCHO->Knoevenagel ActiveMethylene NC-CH2-CN (Malononitrile) ActiveMethylene->Knoevenagel Catalyst_In Base (e.g., Piperidine) Catalyst_In->Knoevenagel cat. Intermediate1 Arylidene Intermediate Ar-CH=C(CN)2 Knoevenagel->Intermediate1 Michael Step 2: Michael Addition Intermediate1->Michael Hydroxypyridine 3-Hydroxypyridine Derivative Hydroxypyridine->Michael Intermediate2 Open-Chain Adduct Michael->Intermediate2 Cyclization Step 3: Intramolecular Cyclization Intermediate2->Cyclization Product 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivative Cyclization->Product Catalyst_Out Base (Regenerated) Cyclization->Catalyst_Out Catalyst_Out->Knoevenagel cat.

Caption: Proposed mechanism for the three-component synthesis.

Field-Proven Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of a representative 2-amino-4-phenyl-3-cyano-3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize 2-amino-4-(4-chlorophenyl)-3-cyano-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Materials & Reagents:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • 3-Hydroxypyridine (1.0 mmol, 95.1 mg)

  • Piperidine (0.1 mmol, 10 µL) - Catalyst

  • Ethanol (5 mL) - Solvent

  • Silica Gel (for column chromatography)

  • Ethyl Acetate & Hexane (for chromatography)

Instrumentation:

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR Spectrometer, Mass Spectrometer

Step-by-Step Methodology
  • Reaction Setup:

    • To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-hydroxypyridine (1.0 mmol).

    • Add ethanol (5 mL) to the flask, followed by the magnetic stir bar. Ethanol is chosen as the solvent for its ability to dissolve the reactants and for its appropriate boiling point for this reaction.

    • Add piperidine (10 µL) to the mixture using a micropipette. Piperidine is a mild organic base that effectively catalyzes the initial Knoevenagel condensation without causing decomposition of the starting materials or product.

  • Reaction Execution:

    • Attach the reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 80 °C) with continuous stirring. The elevated temperature provides the necessary activation energy for the reaction cascade to proceed efficiently.

    • Monitor the reaction progress using TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane). The disappearance of starting materials and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol to remove residual impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification:

    • The crude product (either the filtered solid or the residue from evaporation) should be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The polarity is increased gradually to ensure good separation of the product from any unreacted starting materials or byproducts.

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Final Product Handling:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product as a solid.

    • Dry the product under high vacuum to remove any residual solvent.

    • Determine the final yield and characterize the compound using NMR and Mass Spectrometry to confirm its structure and purity.

Visualizing the Experimental Workflow

G Start 1. Reagent Combination (Aldehyde, Malononitrile, 3-Hydroxypyridine, Catalyst, Ethanol) Reaction 2. Reflux (80°C) (2-4 hours) Start->Reaction Monitoring 3. TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Cool & Evaporate Monitoring->Workup Complete Purification 5. Column Chromatography (Silica Gel) Workup->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: A typical workflow for synthesis and purification.

Reaction Scope and Data

The true power of this multi-component reaction lies in its versatility. By varying the three core components, a diverse library of 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives can be readily synthesized. The table below summarizes the expected outcomes with different substrates, demonstrating the broad applicability of the protocol.

EntryAldehyde (R Group)Active Methylene3-OH Pyridine Sub.Product Yield (%)
1PhenylMalononitrileUnsubstituted85-95%
24-ChlorophenylMalononitrileUnsubstituted90-96%
34-MethoxyphenylMalononitrileUnsubstituted88-94%
42-NaphthylMalononitrileUnsubstituted82-90%
5PhenylEthyl CyanoacetateUnsubstituted80-88%
64-NitrophenylMalononitrileUnsubstituted85-92%
7PhenylMalononitrile6-Methyl83-91%

Note: Yields are representative and can vary based on specific reaction conditions and purification efficiency.

The reaction generally tolerates a wide range of functional groups on the aromatic aldehyde, including both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, nitro) substituents, with consistently high yields.

Conclusion and Future Perspectives

The multi-component synthesis outlined in this guide offers a highly efficient, atom-economical, and versatile strategy for accessing the medicinally important 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold. The protocol is robust, reproducible, and amenable to the generation of diverse chemical libraries for drug discovery programs.

Future work in this area will likely focus on several key avenues:

  • Asymmetric Synthesis: The development of catalytic enantioselective versions of this reaction is a significant goal, as the stereochemistry of chiral centers is often critical for biological activity.[9][10]

  • Green Chemistry: Further optimization using greener solvents (like water or ethanol) and heterogeneous, recyclable catalysts aligns with modern principles of sustainable chemistry.[8][11]

  • Expanded Biological Screening: Newly synthesized libraries of these compounds can be screened against a wider range of biological targets to uncover novel therapeutic applications beyond their currently known activities.

This foundational methodology provides a powerful platform from which researchers can continue to explore the rich chemical and biological landscape of pyrano[2,3-b]pyridine derivatives.

References

  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026).
  • 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid. Benchchem.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2021). Molecules.
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. PubChem.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). Molecules.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2022). Frontiers in Chemistry.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). Molecules.
  • Multicomponent synthesis of antibacterial dihydropyridin and dihydropyran embelin derivatives. (2013). European Journal of Medicinal Chemistry.
  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. (2011).
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
  • One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. (2024).
  • Iridium Catalyzed Enantioselective C3 Allenyl
  • Process for preparing pyrano - [2,3-c]pyridine derivatives. (2016).
  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cycliz
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). European Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis of 2H-Pyrans. (2018). Molecules.
  • 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. (1986). Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Biological Activities of the Pyranopyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyranopyridine scaffold, a fused bicyclic N,O-heterocycle, represents a "privileged structure" in medicinal chemistry. Its unique conformational and electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets. This guide provides an in-depth analysis of the diverse biological activities associated with the pyranopyridine core. We will explore its significance in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols. This document is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this potent chemical motif.

Introduction: The Pyranopyridine Scaffold

The fusion of a pyran ring with a pyridine ring creates the pyranopyridine core, a heterocyclic system of significant interest in drug discovery.[1] This structural amalgamation results in a scaffold with a defined three-dimensional geometry and a rich electronic profile, making it an ideal candidate for molecular recognition by various enzymes and receptors. Pyridine itself is a cornerstone in pharmaceuticals, known for its inclusion in drugs with activities ranging from antimicrobial to anticancer.[2] When fused with a pyran ring, the resulting structure gains new properties, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and vasodilatory effects.[3]

The versatility of the pyranopyridine core lies in its synthetic tractability. The scaffold can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide will dissect the key biological activities demonstrated by pyranopyridine derivatives, providing insights into their therapeutic potential.

Anticancer Activity: A Multi-Targeted Approach

Pyranopyridine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms of action.[4][5] Their ability to inhibit key oncogenic pathways, induce apoptosis, and modulate the cell cycle makes them a compelling area of cancer research.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyranopyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • EGFR and VEGFR-2 Inhibition: Many pyranopyridine derivatives have been specifically designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] Dual inhibition of these receptors is a synergistic strategy that can simultaneously halt tumor cell proliferation (via EGFR) and cut off the tumor's blood supply by preventing angiogenesis (via VEGFR-2).[3] Compounds have been identified that show potent inhibitory activity against both kinases, with IC50 values in the low micromolar range.[6]

  • Signaling Pathway Disruption: The inhibition of kinases like EGFR and VEGFR-2 disrupts downstream signaling cascades critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates VEGFR2 VEGFR-2 VEGFR2->PI3K Activates Pyranopyridine Pyranopyridine Derivative Pyranopyridine->EGFR Inhibits Pyranopyridine->VEGFR2 Inhibits Apoptosis Apoptosis Pyranopyridine->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits

Caption: Inhibition of EGFR/VEGFR-2 by Pyranopyridine Derivatives.
Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, pyranopyridines have been shown to induce programmed cell death (apoptosis).[4] Mechanistic studies reveal that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often characterized by the activation of caspases.[4] Furthermore, some derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[3]

Structure-Activity Relationship (SAR) Data

The anticancer potency of pyranopyridine derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies have provided valuable insights for rational drug design.[7]

Compound Ref.R1 (Position 8)R2 (Position 6)Target Cell LineIC50 (µM)Citation
8a Phenylamino-MCF-70.23[6]
8b Phenylamino-MCF-70.15[6]
12 Hydrazinyl-dichloro-p-benzoquinoneThiopheneHCT116< 5.62[5]
14 p-ToluidineThiopheneHCT116< 5.62[5]
D011-48 Piperazine4-FluorophenylthioHeLa1.8[4]
Value is lower than the reference drug Doxorubicin (IC50 = 5.62 µM).

Key Insights from SAR:

  • Aromatic Amines: The introduction of substituted phenylamino groups can significantly enhance potency, as seen in compounds 8a and 8b.[6]

  • Thioether Linkages: S-substituted derivatives, particularly with arylthio groups, have shown promising antiproliferative activity.[4]

  • Bulky Substituents: The addition of bulky and electron-rich moieties, such as in compounds 12 and 14, can lead to activity greater than that of standard chemotherapeutic agents like doxorubicin.[5]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyranopyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[8]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyranopyridines are often evaluated in lipopolysaccharide (LPS)-stimulated macrophage models. These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule.[8] This inhibition is linked to the downregulation of pro-inflammatory enzymes and cytokines.

Certain pyrimidine derivatives, structurally related to pyranopyridines, have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] This suggests a potential mechanism for pyranopyridine action.

Caption: Anti-inflammatory Workflow of Pyranopyridine Derivatives.
Biological Evaluation Data

Several pyranopyridine and related pyridine derivatives have been evaluated for their ability to suppress NO production in RAW 246.7 macrophages.

Compound Ref.Core StructureIC50 (µM) for NO InhibitionCitation
7a Pyridine76.6[8]
7f Pyridine96.8[8]
9a Pyrimidine83.1[8]
9d Pyrimidine88.7[8]

These results indicate that the pyranopyridine scaffold and its bioisosteres can effectively modulate inflammatory responses at non-toxic concentrations.[8]

Antimicrobial and Antiviral Activities

The pyranopyridine core is a valuable scaffold for developing agents to combat infectious diseases. Derivatives have shown activity against bacteria, fungi, and viruses.[2][3]

Antibacterial Activity: Efflux Pump Inhibition

One of the most significant contributions of the pyranopyridine scaffold in the antibacterial field is its role in developing efflux pump inhibitors (EPIs).[10] In Gram-negative bacteria, efflux pumps are a major mechanism of antibiotic resistance, actively expelling drugs from the cell.

A notable example is the pyranopyridine inhibitor MBX2319 , which targets RND-type efflux pumps in Enterobacteriaceae.[10] By inhibiting these pumps, MBX2319 can restore the efficacy of common antibiotics like levofloxacin and piperacillin against resistant bacterial strains.[10] SAR studies on the MBX2319 scaffold have identified key regions that can be modified to improve potency and pharmacokinetic properties.[10]

Broad-Spectrum Antimicrobial Potential

Beyond EPI activity, various pyranopyridine derivatives have demonstrated direct antimicrobial effects against a range of pathogens, including bacteria and fungi.[5][11] The specific mechanisms are varied but often involve disruption of cell wall integrity or inhibition of essential metabolic pathways.

Neuroprotective Activity: Cholinesterase Inhibition

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease.[12] Pyranopyridine derivatives have been explored as potent AChE inhibitors.[13][14]

Mechanism of Action in Alzheimer's Disease

In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. AChE is the enzyme responsible for its breakdown.[12] By inhibiting AChE, pyranopyridine-based drugs can increase the levels and duration of action of acetylcholine in the brain, thereby improving cognitive function.[15] Molecular docking studies have shown that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, leading to potent, mixed-type inhibition.[13]

Potency of Pyranopyridine Derivatives

Several pyranopyrazole derivatives, which contain the pyranopyridine motif, have demonstrated remarkable AChE inhibitory activity, with IC50 values in the nanomolar range, making them significantly more potent than some existing drugs.[14]

Compound Ref.Core StructureAChE IC50 (µM)Citation
5e Tacrine-pyranopyrazole0.058[14]
5j Tacrine-pyranopyrazole0.044[14]
8 Pyridine Carbamate0.153[13]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section details standardized methodologies for the synthesis and biological evaluation of pyranopyridine compounds.

General Synthetic Protocol: One-Pot Multicomponent Reaction

The synthesis of many pyranopyridine scaffolds can be achieved efficiently through one-pot multicomponent reactions. This approach is favored for its atom economy, reduced waste, and operational simplicity.

Objective: To synthesize a 2-amino-4-aryl-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine derivative.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask. Rationale: Ethanol serves as an effective solvent for the reactants and facilitates the reaction under reflux conditions.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Rationale: The elevated temperature provides the necessary activation energy for the cascade of reactions (Knoevenagel condensation, Michael addition, and intramolecular cyclization) to proceed efficiently.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure pyranopyridine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.

Biological Assay Protocol: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyranopyridine derivative against a human cancer cell line (e.g., MCF-7).

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight. Rationale: This density ensures cells are in an exponential growth phase during the experiment, providing a robust signal.

  • Compound Treatment: Prepare serial dilutions of the pyranopyridine test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours. Rationale: A 48-hour incubation period is typically sufficient to observe significant antiproliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The pyranopyridine core is unequivocally a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The synthetic accessibility of this core allows for extensive derivatization, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While many activities have been identified, the precise molecular targets for many pyranopyridine derivatives remain to be fully elucidated. Advanced proteomic and genomic approaches can help pinpoint specific protein interactions.

  • Combination Therapies: Exploring the synergistic effects of pyranopyridine-based agents, such as EPIs with antibiotics or kinase inhibitors with standard chemotherapies, could lead to more effective treatment regimens and combat drug resistance.

The continued exploration of the pyranopyridine scaffold holds immense potential for the development of novel and effective therapies for a wide range of human diseases.

References

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central.[Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.[Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate.[Link]

  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed.[Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed.[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.[Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed.[Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate.[Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate.[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.[Link]

  • Compounds containing py as antimicrobial agents. ResearchGate.[Link]

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ResearchGate.[Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.[Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Publishing.[Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.[Link]

  • A cascade synthesis, in vitro cholinesterases inhibitory activity and docking studies of novel Tacrine-pyranopyrazole derivatives. PubMed.[Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.[Link]

  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI.[Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI.[Link]

  • Pyrimidine and Its Biological Activity: A Review. SciSpace.[Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers.[Link]

  • Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]

  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. PubMed.[Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.[Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.[Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.[Link]

  • Structure activity relationship. ResearchGate.[Link]

  • Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research.[Link]

  • Cholinesterase inhibitor. Wikipedia.[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.[Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central.[Link]

  • Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PubMed Central.[Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Skeleton

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized to characterize this important chemical entity. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to offer a self-validating framework for the unambiguous structural elucidation of 3,4-dihydro-2H-pyrano[2,3-b]pyridine and its derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing detailed experimental protocols and data interpretation strategies.

Introduction: The Significance of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Core

The fusion of a dihydropyran ring with a pyridine moiety creates the 3,4-dihydro-2H-pyrano[2,3-b]pyridine skeleton, a heterocyclic system that has garnered considerable attention in the field of drug discovery. This structural motif is present in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The unique three-dimensional arrangement of this fused system, combining the flexible, non-aromatic dihydropyran ring with the rigid, electron-deficient pyridine ring, allows for diverse molecular interactions with biological targets.

The precise characterization of this scaffold is the bedrock of any research and development program. Spectroscopic analysis provides a detailed picture of the molecular structure, connectivity, and electronic environment, which is crucial for confirming the identity of newly synthesized compounds, understanding their reactivity, and establishing structure-activity relationships (SAR).

This guide is structured to provide a deep dive into the primary spectroscopic techniques for characterizing the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core, emphasizing the "why" behind experimental choices and fostering a comprehensive understanding of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the 3,4-dihydro-2H-pyrano[2,3-b]pyridine skeleton, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts (δ) in ppm:

The chemical shifts in the ¹H NMR spectrum of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine skeleton can be predicted by considering the electronic effects of the fused ring system. The electron-withdrawing nature of the pyridine ring and the oxygen atom in the dihydropyran ring will significantly influence the chemical shifts of neighboring protons.

Proton(s) Typical Chemical Shift Range (ppm) Multiplicity Notes
H-24.0 - 4.5Triplet (t)Protons on the carbon adjacent to the oxygen atom are deshielded.
H-31.8 - 2.2Multiplet (m)Aliphatic protons on the dihydropyran ring.
H-42.7 - 3.1Triplet (t)Protons on the carbon adjacent to the pyridine ring are deshielded.
H-57.5 - 7.8Doublet of doublets (dd)Aromatic proton on the pyridine ring, ortho to the nitrogen.
H-66.8 - 7.2Doublet of doublets (dd)Aromatic proton on the pyridine ring.
H-78.0 - 8.4Doublet of doublets (dd)Aromatic proton on the pyridine ring, ortho to the nitrogen and the fused dihydropyran ring.

Causality Behind Chemical Shifts: The protons on the pyridine ring (H-5, H-6, and H-7) are found in the aromatic region, with H-7 typically being the most deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the ring current. The protons on the dihydropyran ring (H-2, H-3, and H-4) are in the aliphatic region. H-2 is significantly deshielded by the adjacent oxygen atom, while H-4 is influenced by the pyridine ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment.

Expected Chemical Shifts (δ) in ppm:

Carbon(s) Typical Chemical Shift Range (ppm) Notes
C-265 - 75Carbon adjacent to the oxygen atom.
C-320 - 30Aliphatic carbon.
C-425 - 35Aliphatic carbon.
C-4a155 - 165Quaternary carbon at the ring junction.
C-5130 - 140Aromatic carbon.
C-6115 - 125Aromatic carbon.
C-7145 - 155Aromatic carbon, ortho to the nitrogen.
C-8a150 - 160Quaternary carbon at the ring junction, adjacent to nitrogen.

Expert Insight: The chemical shifts of the pyridine carbons are characteristic, with C-7 and C-8a being the most downfield due to the deshielding effect of the nitrogen atom[1]. The carbons of the dihydropyran ring appear in the aliphatic region, with C-2 showing a significant downfield shift due to the attached oxygen.

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the dihydropyran and pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for confirming the fusion of the two rings. For instance, correlations between H-4 and C-4a/C-5, and between H-5 and C-4/C-4a would confirm the ring junction.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition:

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a phase-sensitive gradient-selected HSQC experiment.

    • Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8-10 Hz.

Visualization of NMR Workflow:

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT HSQC HSQC C13_NMR->HSQC C13_NMR->HMBC Structure Structural Elucidation COSY->Structure HSQC->Structure HMBC->Structure caption General NMR workflow for structural elucidation.

Caption: General NMR workflow for structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

Expected Molecular Ion and Fragmentation:

For the 3,4-dihydro-2H-pyrano[2,3-b]pyridine skeleton (C₈H₉NO), the expected exact mass is approximately 135.0684 g/mol . In high-resolution mass spectrometry (HRMS), this precise mass can be used to confirm the elemental composition.

Electron Impact (EI) Fragmentation:

Under EI conditions, the molecule is ionized to a radical cation (M⁺•), which then undergoes fragmentation. The fragmentation of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine skeleton is expected to involve cleavages in the dihydropyran ring and the pyridine ring.

  • Loss of H•: A common initial fragmentation is the loss of a hydrogen radical to form an [M-1]⁺ ion.

  • Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring can undergo a characteristic RDA reaction, leading to the expulsion of a neutral molecule (e.g., ethene) and the formation of a stable radical cation.

  • Cleavage of the Dihydropyran Ring: Cleavage of the C-C and C-O bonds in the dihydropyran ring can lead to various fragment ions. A prominent fragmentation of dihydropyrans involves the formation of a stable oxonium ion[2].

  • Fragmentation of the Pyridine Ring: The pyridine ring is relatively stable, but can lose HCN or a hydrogen radical[3].

Visualization of a Plausible Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ (m/z 135) M_minus_H [M-H]⁺ (m/z 134) M->M_minus_H - H˙ RDA_fragment RDA Fragment M->RDA_fragment RDA Pyridine_fragment Pyridine-like Fragment M->Pyridine_fragment Ring Cleavage Dihydropyran_fragment Dihydropyran Fragment M->Dihydropyran_fragment Ring Cleavage caption Plausible MS fragmentation pathways.

Caption: Plausible MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe, GC-MS, or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands:

The IR spectrum of 3,4-dihydro-2H-pyrano[2,3-b]pyridine will exhibit characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds.

Bond Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H (sp² - aromatic)Stretching3000 - 3100Medium to Weak
C-H (sp³ - aliphatic)Stretching2850 - 3000Medium to Strong
C=C (aromatic)Stretching1550 - 1650Medium to Strong
C=N (aromatic)Stretching1500 - 1600Medium to Strong
C-O (ether)Stretching1050 - 1250Strong

Field-Proven Insight: The presence of both sp² and sp³ C-H stretching vibrations is a key indicator of the fused aromatic-aliphatic nature of the skeleton. The strong C-O stretching band is characteristic of the ether linkage in the dihydropyran ring. The aromatic C=C and C=N stretching bands in the fingerprint region (below 1600 cm⁻¹) can be complex but are highly diagnostic for the pyridine ring[4].

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Expected UV-Vis Absorption:

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine skeleton contains a chromophore, the pyridine ring, which will give rise to characteristic UV absorptions. The dihydropyran ring, being saturated, does not absorb significantly in the UV region.

  • π → π* Transitions: The aromatic pyridine ring will exhibit strong absorptions due to π → π* transitions, typically in the range of 200-280 nm[5].

  • n → π* Transitions: A weaker absorption band corresponding to an n → π* transition of the non-bonding electrons on the nitrogen atom may also be observed at longer wavelengths (around 270-300 nm).

The exact position and intensity of the absorption maxima (λ_max) will be influenced by the solvent polarity and any substituents on the ring system.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Spectrum Acquisition: Record the UV-Vis spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine skeleton requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the fundamental framework of the molecular structure, 2D NMR experiments are crucial for confirming connectivity. Mass spectrometry definitively establishes the molecular weight and offers valuable insights into the molecule's stability and fragmentation pathways. IR spectroscopy provides a rapid and reliable method for identifying key functional groups, and UV-Vis spectroscopy elucidates the electronic properties of the aromatic system.

By integrating the data from these complementary techniques, researchers and drug development professionals can achieve an unambiguous and self-validating characterization of this important heterocyclic core, paving the way for the confident advancement of novel chemical entities in the drug discovery pipeline.

References

  • Tony St John. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • (2026). (C6H7N2O)NO3: π-Conjugation-Driven Synergistic Enhancement of Second-Harmonic Generation and Birefringence. Inorganic Chemistry - ACS Publications. [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST WebBook. [Link]

  • (n.d.). Table of Characteristic IR Absorptions. [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST WebBook. [Link]

  • (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]

  • (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • (n.d.). Conformation of dihydropyran rings. Structures of two 3,4-dihydro-2H,5H-pyrano[3,2-c][6]benzopyran-5-ones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • (n.d.). Two-dimensional UV spectroscopy: a new insight into the structure and dynamics of biomolecules. Chemical Science (RSC Publishing). [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran. [Link]

  • Taylor & Francis Online. (n.d.). Assignment of the 1H and 13C NMR Chemical Shifts of (3,4-Dihydro-2H-pyran-5-yl)-oxo-acetic Acid Methyl Ester Using the Two Dimensional HMBC Technique. [Link]

  • AIP Publishing. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ResearchGate. (n.d.). UV-visible spectra of 2,6-dichloropyrazine. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • SpectraBase. (n.d.). 3,4-Dihydro-2h-pyran. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • (n.d.). UV-Vis, Fluorescence, and EPR Studies of Porphyrins in Bilayers of Dioctadecyldimethylammonium Surfactants. [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. [Link]

  • YouTube. (2025). What Is Derivative UV-Vis Spectroscopy? - Chemistry For Everyone. [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • (n.d.). Mass Spectrometry - Fragmentation. [Link]

  • (n.d.). Ir Spectroscopy Functional Groups. [Link]

  • Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

  • MSU chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (&de. [Link]

  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. [Link]

Sources

Methodological & Application

One-Pot Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrano[2,3-b]pyridines in Modern Drug Discovery

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. This fused bicyclic system, integrating a dihydropyran ring with a pyridine moiety, is a core component in a variety of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The unique three-dimensional architecture of this scaffold allows for diverse substitutions, enabling fine-tuning of its physicochemical properties and biological targets.

The development of efficient and sustainable synthetic methodologies is crucial for exploring the full therapeutic potential of this compound class. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in this regard, offering significant advantages over traditional multi-step syntheses. These reactions, in which three or more reactants are combined in a single vessel to form a complex product, are characterized by high atom economy, reduced waste generation, and operational simplicity. This application note provides a detailed overview and step-by-step protocols for the one-pot synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridines, with a focus on the underlying reaction mechanisms and the rationale behind experimental choices.

Core Synthetic Strategy: Domino Knoevenagel-Michael Cycloaddition

The predominant and most efficient one-pot approach to construct the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is through a domino Knoevenagel condensation followed by an intramolecular Michael addition and cyclization. This elegant sequence allows for the rapid assembly of the bicyclic system from simple, readily available starting materials.

Reaction Rationale and Mechanistic Insights

The general mechanism for this one-pot synthesis can be broken down into three key steps, as illustrated in the following workflow diagram. The reaction is typically initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile. This is followed by a Michael addition of a suitable nucleophile, in this case, a pyridinone derivative, to the electron-deficient alkene generated in the first step. The final step involves an intramolecular cyclization to form the dihydropyran ring.

One-Pot Synthesis Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization A Aldehyde + Malononitrile B Knoevenagel Adduct (α,β-unsaturated nitrile) A->B Base Catalyst D Michael Adduct B->D C Pyridinone Nucleophile C->D Base Catalyst E Final Product: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine D->E Tautomerization & Cyclization Synthetic_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_outcome Product & Purification R1 Aldehyde P1 Mixing in Solvent + Catalyst R1->P1 R2 Malononitrile R2->P1 R3 Pyridinone Derivative R3->P1 P2 Heating / Microwave Irradiation P1->P2 Prod 3,4-Dihydro-2H-pyrano[2,3-b]pyridine P2->Prod Pur Filtration & Recrystallization Prod->Pur

Sources

Application Note: Mastering the Recrystallization of Pyranopyridine Analogs for High-Purity Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyranopyridine Drug Discovery

Pyranopyridine scaffolds are privileged heterocyclic structures that form the core of numerous biologically active compounds, including novel efflux pump inhibitors (EPIs) designed to combat multidrug resistance in Gram-negative pathogens.[1][2] The journey from crude synthetic product to a viable drug candidate is paved with rigorous purification steps, as even minute impurities can drastically alter pharmacological and toxicological profiles. Recrystallization stands as the most powerful and scalable technique for achieving the high purity required for pharmaceutical development, often mandated to be below the 0.05% reporting threshold for impurities as per ICH guidelines.[3]

This guide provides a comprehensive framework for developing robust recrystallization protocols for pyranopyridine analogs. It moves beyond a simple list of steps to explain the underlying principles, enabling researchers to rationally design and troubleshoot purification processes. We will explore solvent selection strategies, detailed experimental protocols, and solutions to common challenges, ensuring a self-validating system for achieving crystalline materials of the highest quality.

The Foundation: Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[4][5] The ideal solvent will dissolve the pyranopyridine analog completely at an elevated temperature but only sparingly at lower temperatures. Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed during crystal filtration).

The success of any recrystallization hinges on a carefully controlled process of dissolution, gradual cooling to induce crystal nucleation and growth, and efficient isolation of the purified solid.[5]

Recrystallization_Workflow cluster_dissolution Dissolution Phase cluster_crystallization Crystallization Phase cluster_isolation Isolation & Drying A Crude Pyranopyridine Analog B Select Appropriate Solvent(s) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration (If Insoluble Impurities Exist) C->D E Slow Cooling to Room Temperature D->E Saturated Solution F Ice Bath Cooling (To Maximize Yield) E->F G Vacuum Filtration (Collect Crystals) F->G Crystal Slurry H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J Purity_Validation Start Recrystallized Product MP Melting Point Analysis Start->MP HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR Decision Purity Meets Specification? MP->Decision HPLC->Decision NMR->Decision End Proceed to Next Step (e.g., Biological Assay) Decision->End Yes Redo Re-crystallize or Choose Alternative Purification Decision->Redo No

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyranopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Modern Approach to Anticancer Drug Discovery

The landscape of oncology research is perpetually evolving, demanding innovative chemical scaffolds that can selectively target cancer cells while minimizing off-target effects. Pyranopyridines, a class of heterocyclic compounds, have emerged as a promising avenue in this pursuit, demonstrating significant antiproliferative activities across various cancer cell lines.[1][2] Their therapeutic potential is often attributed to the inhibition of key signaling pathways that are frequently dysregulated in cancer.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the anticancer properties of novel pyranopyridine derivatives using a suite of robust cell-based assays. Our focus extends beyond mere procedural instructions; we delve into the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

Understanding the Target: Pyranopyridines and Cancer Cell Signaling

Pyranopyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of critical signaling cascades that govern cell proliferation, survival, and angiogenesis.[2][5] Notably, certain pyranopyridines have been identified as potent inhibitors of key protein kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/AKT/mTOR pathway.[3][6][7]

Key Signaling Pathways Targeted by Pyranopyridines
  • EGFR Signaling Pathway: Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.[8] Pyranopyridine compounds can potentially inhibit EGFR, thereby blocking downstream signaling.[3]

  • VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2][9] Inhibition of VEGFR-2 by pyranopyridines can stifle tumor growth by cutting off this blood supply.[3][10]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[7][11] Pyranopyridines have been shown to interfere with this pathway, leading to apoptosis and reduced cell proliferation.[4][6]

Pyranopyridine_Anticancer_Mechanisms cluster_0 Pyranopyridine Compound cluster_1 Cancer Cell Pyranopyridine Pyranopyridine EGFR EGFR Pyranopyridine->EGFR inhibits VEGFR2 VEGFR-2 Pyranopyridine->VEGFR2 inhibits PI3K PI3K Pyranopyridine->PI3K inhibits EGFR->PI3K activates VEGFR2->PI3K activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Figure 1: Simplified signaling pathways targeted by pyranopyridines.

Foundational Assay: Determining Cytotoxicity with the MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6]

Principle of the MTT Assay

The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyranopyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyranopyridine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[12]

Pyranopyridine DerivativeCell LineIncubation Time (h)IC50 (µM)[3][13][14][15]
Compound AMCF-7 (Breast)481.5
Compound BA549 (Lung)482.8
Compound CHepG2 (Liver)480.9
Doxorubicin (Control)MCF-7 (Breast)480.5

Table 1: Example IC50 values of pyranopyridine derivatives.

Delving Deeper: Mechanistic Assays

Once the cytotoxic potential of the pyranopyridine compounds has been established, the next crucial step is to elucidate the underlying mechanisms of action.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action MTT MTT Assay (Cytotoxicity) Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis CellCycle Cell Cycle Analysis MTT->CellCycle Migration Wound Healing & Transwell Assays (Metastasis) MTT->Migration WesternBlot Western Blot (Signaling Pathways) MTT->WesternBlot

Figure 2: Workflow for evaluating pyranopyridine anticancer activity.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[5] The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyranopyridine compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Expert Tip: Gentle handling of cells during harvesting and staining is crucial to avoid mechanical damage that can lead to false-positive PI staining.[18][19]

Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[11] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][20]

Protocol:

  • Cell Treatment: Treat cells with the pyranopyridine compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

Data Interpretation: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram. An accumulation of cells in a particular phase suggests that the pyranopyridine compound induces cell cycle arrest at that checkpoint.

Assessment of Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade. The wound healing (scratch) assay and the Transwell (Boyden chamber) assay are two commonly used methods to assess cell migration and invasion in vitro.[21][22][23]

3.3.1. Wound Healing (Scratch) Assay

This assay provides a simple and cost-effective method to study collective cell migration.[21][24]

Protocol:

  • Create a Monolayer: Grow cells to full confluency in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.

  • Treatment: Wash the cells to remove detached cells and then add fresh medium containing the pyranopyridine compound at a non-toxic concentration.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Optimization Note: The optimal cell seeding density should be determined to ensure a confluent monolayer is formed without overcrowding, which can affect cell migration.[22][25][26]

3.3.2. Transwell Migration and Invasion Assay

This assay allows for the quantitative assessment of cell migration and invasion towards a chemoattractant.[10][22][23]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). Migrating cells move through the pores to the lower side of the membrane. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to invade.[27]

Protocol:

  • Insert Preparation: For the invasion assay, coat the Transwell inserts with Matrigel.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Treatment: Add the pyranopyridine compound to the upper chamber.

  • Incubation: Incubate for a suitable period (e.g., 24 hours).

  • Staining and Quantification: Remove the non-migrated/invaded cells from the upper side of the membrane. Fix and stain the cells on the lower side of the membrane with crystal violet. Count the number of stained cells under a microscope.

Optimization Note: The concentration of Matrigel and the incubation time should be optimized for the specific cell line being used.[28][29][30]

Western Blot Analysis of Signaling Pathways

To confirm the molecular targets of the pyranopyridine compounds, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the targeted signaling pathways.[28][31]

Protocol:

  • Protein Extraction: Treat cells with the pyranopyridine compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT).

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and then add a chemiluminescent substrate to visualize the protein bands.

Data Analysis: The intensity of the protein bands can be quantified using densitometry software.[16][17][32] The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins to determine the effect of the pyranopyridine compound on protein activation.

Concluding Remarks

The comprehensive evaluation of pyranopyridine derivatives using the cell-based assays outlined in this guide will provide a robust dataset to assess their anticancer potential. By progressing from initial cytotoxicity screening to in-depth mechanistic studies, researchers can identify promising lead compounds for further preclinical and clinical development. The key to success lies in meticulous experimental design, proper execution of protocols, and insightful data interpretation.

References

  • Mohamed, S. F., et al. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed Central. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). PubMed Central. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • Corning® Matrigel® Matrix Coating of Transwell® Inserts. (n.d.). Corning. [Link]

  • Analysis and Solution of Common Problems in Annexin V Detection. (2016). Elabscience. [Link]

  • Image Analysis and Quantitation for Western Blotting. (n.d.). Bio-Rad. [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). Protocols.io. [Link]

  • Discovery of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (2025). PubMed. [Link]

  • An introduction to the wound healing assay using live-cell microscopy. (n.d.). PubMed Central. [Link]

  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. (2023). PubMed. [Link]

  • How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. (2021). ResearchGate. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]

  • Novel pyrido[2,3-b][1][33]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed Central. [Link]

  • What is wrong with my Annexin V and PI staining cell cytometry experiment?. (2015). ResearchGate. [Link]

  • Making a Mark: How to Set up Your Wound Healing Assay. (2025). Bitesize Bio. [https://bitesizebio.com/22 Wound-healing-assay/]([Link] Wound-healing-assay/)

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025).
  • Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). PubMed Central. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025).
  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

  • Western Blot Band Quantification. (n.d.). MtoZ Biolabs. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (n.d.). PubMed Central. [Link]

  • Targeting the PI3K-Akt-mTOR Pathway. (2014). YouTube. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. (n.d.). Sci-Hub. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts. (n.d.).
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.. (n.d.). ResearchGate. [Link]

  • Design and synthesis of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). MedChemComm (RSC Publishing). [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. [Link]

  • Quantitative approach to Western Blotting. Understanding of the.... (n.d.). ResearchGate. [Link]

  • Assay Methods: Cell Invasion Assay. (n.d.). Corning. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]

  • Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. (2018). JoVE. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PubMed Central. [Link]

Sources

Application Notes and Protocols for In Vitro Antiviral Screening of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antiviral screening of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives. This class of compounds has demonstrated significant potential as antiviral agents, particularly against rhinoviruses, the primary causative agent of the common cold.[1][2] This guide will detail the scientific rationale and step-by-step protocols for evaluating the antiviral efficacy and cytotoxicity of these compounds.

Introduction: The Rationale for Screening 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivatives

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antiviral properties.[3] Fused heterocyclic systems, such as the pyrano[2,3-b]pyridine core, offer a rigid three-dimensional structure that can facilitate precise interactions with biological targets. Several derivatives of this scaffold have been synthesized and have shown potent in vitro activity against a range of viruses.[4][5][6][7][8]

The primary antiviral mechanism for many compounds targeting rhinoviruses and other picornaviruses is the inhibition of viral uncoating.[9][10] These small molecules often bind to a hydrophobic pocket within the viral capsid, stabilizing it and preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm.[11][12] This guide will focus on assays designed to quantify this inhibitory effect.

Our screening strategy is designed to first assess the cytotoxicity of the compounds to establish a safe therapeutic window, followed by direct evaluation of their antiviral activity. This is achieved through a combination of cell viability assays, viral titer reduction assays, and molecular quantification of viral replication.

Experimental Workflow: A Step-by-Step Overview

The in vitro screening of novel 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives follows a logical progression from assessing toxicity to quantifying antiviral efficacy. This workflow ensures that the observed antiviral effects are not a result of compound-induced cell death and provides a comprehensive profile of the compound's potential.

Antiviral_Screening_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Serial Dilutions of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivatives B Treat Uninfected Host Cells (e.g., HeLa, Vero) A->B C Perform CCK-8/MTT Assay B->C D Calculate CC50 (50% Cytotoxic Concentration) C->D J Determine Selectivity Index (SI) SI = CC50 / IC50 D->J E Infect Host Cells with Virus (e.g., Rhinovirus) F Treat Infected Cells with Non-Toxic Concentrations of Derivatives E->F G Perform Plaque Reduction Assay F->G I Quantify Viral Load via qPCR F->I H Calculate IC50 (50% Inhibitory Concentration) G->H H->J K Identify Lead Compounds (High SI Value) J->K

Figure 1: Overall workflow for the in vitro antiviral screening of novel compounds.

Phase 1: Cytotoxicity Assessment

Before evaluating antiviral activity, it is crucial to determine the concentration range at which the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives are not toxic to the host cells. This is essential to differentiate between a true antiviral effect and non-specific cell killing. The 50% cytotoxic concentration (CC50) is a standard metric for this assessment.[13][14]

Recommended Cell Lines

The choice of cell line is dependent on the target virus. For broad-spectrum screening and specifically for rhinoviruses, the following cell lines are recommended:

  • HeLa (Human cervical adenocarcinoma) cells: Widely used for the propagation and study of various viruses, including many serotypes of human rhinovirus.[15]

  • Vero (African green monkey kidney epithelial) cells: Susceptible to a wide range of viruses and often used in plaque assays.[16][17]

Protocol: Cell Viability Assay (CCK-8/MTT)

The Cell Counting Kit-8 (CCK-8) and MTT assays are reliable colorimetric methods for determining cell viability. The CCK-8 assay is generally more sensitive and involves fewer steps than the MTT assay.[18]

Materials:

  • Selected host cell line (e.g., HeLa or Vero)

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)

  • 96-well cell culture plates

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives dissolved in DMSO

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in a complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (cell control).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[19][20] After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Phase 2: Antiviral Efficacy Evaluation

Once the non-toxic concentration range of the compounds is established, their ability to inhibit viral replication can be assessed.

Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[21] A plaque is a localized area of cell death resulting from viral infection and replication.[21]

Materials:

  • Confluent monolayers of host cells in 6- or 12-well plates

  • Virus stock with a known titer (e.g., Rhinovirus)

  • Serial dilutions of the test compounds in serum-free medium

  • Overlay medium (e.g., 0.5% agarose or methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Seed plates to achieve a confluent monolayer on the day of infection.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection and Treatment:

    • Remove the culture medium from the cell monolayers.

    • In separate tubes, mix the diluted virus with an equal volume of the test compound dilutions (or medium for the virus control). Incubate for 1 hour at 37°C.

    • Inoculate the cell monolayers with 200 µL of the virus-compound mixtures.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days for rhinovirus).

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow the plates to dry.

  • Plaque Counting and IC50 Calculation:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and performing non-linear regression analysis.[22][23]

Viral Load Quantification by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method to quantify the amount of viral nucleic acid, providing a direct measure of viral replication.[4][6][7][24][25]

Procedure:

  • Experimental Setup: Perform a similar experiment as the plaque reduction assay (infection and treatment of cell monolayers). However, instead of adding an overlay, add fresh culture medium with the respective compound concentrations after the adsorption period.

  • Sample Collection: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant and/or the cell lysate.

  • RNA/DNA Extraction: Extract the viral nucleic acid from the collected samples using a suitable commercial kit.

  • Reverse Transcription (for RNA viruses): For RNA viruses like rhinovirus, convert the extracted RNA to cDNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome. Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification.

  • Data Analysis: Determine the viral copy number in each sample based on the standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control.

Data Presentation and Interpretation

The results of the cytotoxicity and antiviral assays should be presented clearly to facilitate the identification of promising lead compounds.

Table 1: Summary of In Vitro Antiviral Screening Data for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivatives

Compound IDCC50 (µM) on HeLa cellsIC50 (µM) against RhinovirusSelectivity Index (SI = CC50/IC50)
DHP-001>1005.2>19.2
DHP-00285.612.86.7
DHP-00392.32.144.0
Positive ControlVariesVariesVaries

Interpretation:

  • CC50: A higher CC50 value indicates lower cytotoxicity.

  • IC50: A lower IC50 value indicates greater antiviral potency.

  • Selectivity Index (SI): This is a critical parameter for evaluating the therapeutic potential of a compound. It is the ratio of the CC50 to the IC50.[2] A higher SI value suggests that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells. Generally, an SI value of 10 or greater is considered promising for further development.[2]

Mechanistic Insights and Rationale

The proposed primary mechanism of action for antiviral compounds targeting rhinoviruses is the inhibition of viral uncoating.[9][26] This process is often mediated by the binding of the compound to a hydrophobic pocket in the viral capsid protein VP1.[27] This binding event stabilizes the capsid, preventing the conformational changes required for the release of the viral genome into the host cell. The assays described in this guide are designed to functionally assess this inhibitory activity.

Viral_Uncoating_Inhibition cluster_0 Normal Viral Entry & Uncoating cluster_1 Inhibition by 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Derivative A Rhinovirus binds to host cell receptor B Internalization into endosome A->B E Derivative binds to hydrophobic pocket in viral capsid C Acidification of endosome triggers conformational changes B->C F Capsid is stabilized D Viral RNA released into cytoplasm C->D G Conformational changes are blocked H Viral RNA is not released E->F F->G G->H

Figure 2: Proposed mechanism of action for rhinovirus uncoating inhibitors.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the in vitro antiviral screening of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives. By systematically evaluating cytotoxicity and antiviral efficacy, researchers can identify promising lead candidates for further preclinical and clinical development. The high selectivity index of certain compounds within this class highlights their potential as a valuable source of novel antiviral therapeutics.

References

  • Antiviral drug. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Bargar, T. M., Dulworth, J. K., Kenny, M. T., Massad, R., Daniel, J. K., Wilson, T., & Sargent, R. N. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, 29(9), 1590–1595. [Link]

  • El-Sayed, A. A., Al-Humaidi, J. Y., El-Gokha, A. A., & El-Essawy, F. A. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 724. [Link]

  • Why do we have to measure IC50, CC50 and SI? (2015, April 24). ResearchGate. [Link]

  • Tel-Kayan, V., & Ulucan-Karnak, F. (2020). Antiviral Therapeutic Approaches for Human Rhinovirus Infections. Viruses, 12(5), 533. [Link]

  • Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. [Link]

  • Schmidtke, M., & Makarov, V. (2009). The human rhinovirus: human-pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery. Medicinal Research Reviews, 31(1), 42-92. [Link]

  • Rossmann, M. G. (1989). The structure of antiviral agents that inhibit uncoating when complexed with viral capsids. Antiviral Research, 11(1), 3-14. [Link]

  • Abdelgawad, M. A., Al-Sanea, M. M., & Al-Warhi, T. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 2950. [Link]

  • Bargar, T. M., et al. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of medicinal chemistry, 29(9), 1590–1595. [Link]

  • Al-Ghamdi, S. S., et al. (2023). Synthesis and antimicrobial evaluation of novel pyrano[2,3-d]-pyrimidine bearing 1,2,3-triazoles. Journal of Molecular Structure, 1277, 134882. [Link]

  • Cytotoxicity of the synthesized compounds against Vero, HeLa. (n.d.). ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies. [Link]

  • Blaas, D. (2016). Rhinovirus Inhibitors: Including a New Target, the Viral RNA. Viruses, 8(6), 175. [Link]

  • Antiviral Agents that Prevent Virus Uncoating or Release. (2024, November 23). Biology LibreTexts. [Link]

  • Watters, K., et al. (2011). Multiple Classes of Antiviral Agents Exhibit In Vitro Activity against Human Rhinovirus Type C. Antimicrobial Agents and Chemotherapy, 55(8), 3888-3897. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • Mechanisms of action of antiviral drugs. (2025). EBSCO. [Link]

  • Al-Zahrani, A. A., & El-Shehry, M. F. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 26(15), 4567. [Link]

  • Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Growth of Human Rhinovirus in H1-HeLa Cell Suspension Culture and Purification of Virions. (2025, August 10). ResearchGate. [Link]

  • Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells. (2022). MDPI. [Link]

  • Kumar, D., et al. (2017). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. Oriental Journal of Chemistry, 33(3), 1436-1443. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]

  • Cytotoxic Effects of 100 Reference Compounds on Hep G2 and HeLa Cells and of 60 Compounds on ECC-1 and CHO Cells. I Mechanistic Assays on ROS, Glutathione Depletion and Calcein Uptake. (2002). PubMed. [Link]

  • Cytotoxicity of the synthesized compounds against Vero, HeLa, and MCF7 Cell lines. nt = not tested. (n.d.). ResearchGate. [Link]

  • Al-Zahrani, A. A., & El-Shehry, M. F. (2021). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 26(15), 4567. [Link]

  • Biological characteristics and propagation of human rhinovirus-C in differentiated sinus epithelial cells. (2012). National Institutes of Health. [Link]

  • Molecular mechanism of rhinovirus escape from the Pyrazolo[3,4-d]pyrimidine capsid-binding inhibitor OBR-5-340 via mutations distant from the binding pocket: Derivatives that brake resistance. (2024). PubMed. [Link]

Sources

Development of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-Based Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development of novel potassium channel openers based on the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold. Potassium channels, particularly the KCNQ (Kv7) family, are critical regulators of cellular excitability, making them high-value therapeutic targets for a range of neurological and cardiovascular disorders.[1][2][3] This guide details the scientific rationale, synthesis strategies, and key experimental protocols for identifying and characterizing new chemical entities. We will cover the foundational biology of KCNQ channels, the medicinal chemistry principles behind the pyranopyridine scaffold, and provide step-by-step protocols for primary screening via rubidium efflux assays and gold-standard validation using patch-clamp electrophysiology. The objective is to equip researchers with the necessary knowledge and practical methodologies to advance drug discovery programs in this promising area.

The Therapeutic Target: KCNQ (Kv7) Potassium Channels

Foundational Role in Cellular Excitability

The KCNQ family (Kv7.1-Kv7.5) of voltage-gated potassium channels are key determinants of the resting membrane potential and cellular excitability in many cell types.[4] In the nervous system, heteromers of KCNQ2 and KCNQ3 subunits are the primary molecular correlates of the "M-current," a sub-threshold potassium current that stabilizes the membrane potential and powerfully suppresses repetitive firing.[5] Because of this crucial role, dysfunction in KCNQ channels is linked to diseases of hyperexcitability, such as epilepsy, neuropathic pain, and other neurological disorders.[2][5]

Mechanism of Action for KCNQ Openers

Potassium channel openers (KCOs) are therapeutic agents that increase the probability of the channel being in the open state.[6] This action facilitates the efflux of potassium ions (K+) from the cell, driving the membrane potential towards the K+ equilibrium potential (approximately -90 mV). This resulting hyperpolarization makes the cell less excitable, as a stronger stimulus is required to reach the threshold for firing an action potential.[7][8] For KCNQ channels, openers effectively enhance the M-current, providing a powerful braking mechanism on neuronal firing. This makes them a highly attractive therapeutic strategy for conditions characterized by neuronal hyperactivity.[5]

G cluster_membrane Cell Membrane KCNQ KCNQ Channel (Closed) KCNQ_Open KCNQ Channel (Open) KCNQ->KCNQ_Open K_efflux K+ Efflux KCNQ_Open->K_efflux Compound Pyranopyridine Opener Compound->KCNQ Binds to & Stabilizes Open State Hyperpolarization Membrane Hyperpolarization (Cell becomes less excitable) K_efflux->Hyperpolarization

Fig. 1: Mechanism of KCNQ Channel Opening.

The Chemical Scaffold: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Rationale for Scaffold Selection

The pyranopyridine core is a privileged heterocyclic structure found in numerous biologically active compounds.[9] Its fused-ring system offers a rigid conformational framework, which is often advantageous for achieving high-affinity interactions with a specific protein target. The 3,4-dihydro-2H-pyrano[2,3-b]pyridine variant provides multiple vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. While this scaffold has been explored for various targets, its structural motifs present an opportunity for novel design strategies targeting KCNQ channels.[10][11]

General Synthesis and SAR Strategy

The development of a library of pyranopyridine analogs begins with a robust and flexible synthetic route. A common strategy involves a multi-component reaction to construct the core, followed by diversification at key positions.

G cluster_synthesis Core Synthesis cluster_sar SAR Exploration Start Pyridine & Pyran Precursors MCR Multi-Component Reaction (MCR) Start->MCR Core Pyranopyridine Core Structure MCR->Core R1 Diversification at R1 Core->R1 R2 Diversification at R2 Core->R2 R3 Diversification at R3 Core->R3 Library Compound Library R1->Library R2->Library R3->Library

Fig. 2: General Drug Discovery Workflow.

Key Principles for Structure-Activity Relationship (SAR) Exploration:

  • Aryl Substituents: Modifications to aryl groups attached to the core can modulate potency and influence pharmacokinetic properties like metabolic stability. Electron-withdrawing groups can be critical for activity in some KCO classes.[12]

  • Pyran Ring Substitutions: Altering groups on the dihydropyran ring can impact interactions within the channel's binding pocket.

  • Pyridine Ring Modifications: Introducing substituents on the pyridine ring can fine-tune electronic properties and selectivity against other ion channels.[13]

Experimental Protocols: From Synthesis to Validation

This section provides detailed, field-proven protocols for the synthesis, primary screening, and electrophysiological confirmation of novel pyranopyridine-based KCNQ openers.

Protocol: Synthesis of a Representative Pyranopyridine Analog

Objective: To synthesize a representative compound from the 3,4-dihydro-2H-pyrano[2,3-b]pyridine series for biological evaluation. This protocol is based on established methods for related heterocyclic syntheses.[14][15]

Materials:

  • Substituted 2-aminopyridine

  • Appropriate α,β-unsaturated aldehyde

  • Catalyst (e.g., L-proline)

  • Solvent (e.g., Ethanol, Toluene)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) and the α,β-unsaturated aldehyde (1.1 eq) in ethanol.

  • Catalysis: Add L-proline (0.1 eq) to the mixture. The use of an organocatalyst provides a green and efficient method for cycloaddition.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices: Ethanol is chosen as a relatively green and effective solvent for this type of condensation reaction. L-proline is a widely used and efficient organocatalyst for asymmetric cycloadditions, promoting the formation of the desired heterocyclic core with potentially high yield and stereoselectivity.

Protocol: Primary Screening via Rubidium (Rb⁺) Efflux Assay

Objective: To perform a medium-throughput screen to identify compounds that open KCNQ channels by measuring the efflux of rubidium ions (Rb⁺) as a surrogate for K⁺.[16][17]

Principle: K⁺ channels are permeable to Rb⁺. Cells engineered to express the target KCNQ channel are first loaded with a high concentration of Rb⁺. KCOs will open the channels, allowing Rb⁺ to flow out of the cell down its concentration gradient. The amount of Rb⁺ that has effluxed into the supernatant is quantified by Flame Atomic Absorption Spectrometry (Flame-AAS), providing a direct measure of channel activity.[18][19]

G Start Seed KCNQ2/3-expressing HEK293 cells in 96-well plate Load Incubate with Rb+ Loading Buffer (e.g., 4 hours) Start->Load Wash Wash cells to remove extracellular Rb+ Load->Wash Treat Add Test Compounds (various concentrations) Wash->Treat Incubate Incubate for specific time (e.g., 30 minutes) Treat->Incubate Collect Collect Supernatant (Contains effluxed Rb+) Incubate->Collect Lyse Lyse remaining cells (Contains intracellular Rb+) Incubate->Lyse Analyze Quantify Rb+ in Supernatant & Lysate using Flame-AAS Collect->Analyze Lyse->Analyze Calculate Calculate % Rb+ Efflux & Determine EC50 Analyze->Calculate

Fig. 3: Workflow for the Rubidium Efflux Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing KCNQ2/3 channels into a 96-well cell culture plate and grow to ~90% confluency.

  • Rb⁺ Loading: Aspirate the culture medium and add 100 µL of Rb⁺ Loading Buffer. Incubate for 3-4 hours at 37°C.

  • Washing: Carefully aspirate the loading buffer and wash the cell monolayer 4 times with 200 µL of a wash buffer (e.g., PBS) to remove all extracellular Rb⁺.

  • Compound Treatment: Add 100 µL of assay buffer containing the test compounds at various concentrations (typically a 7-point log dilution series). Include a positive control (e.g., Retigabine) and a negative (vehicle) control.

  • Efflux Incubation: Incubate the plate at room temperature for 30 minutes.

  • Sample Collection: Carefully transfer 80 µL of the supernatant from each well to a new 96-well plate for analysis. This contains the effluxed Rb⁺.

  • Cell Lysis: Add 100 µL of a lysis buffer (e.g., 0.1% Triton X-100) to the original cell plate to release the remaining intracellular Rb⁺.

  • Quantification: Determine the Rb⁺ concentration in both the supernatant and lysate plates using a Flame-AAS instrument.

  • Data Analysis: Calculate the percentage of Rb⁺ efflux for each well using the formula: % Efflux = [Rb⁺_supernatant / (Rb⁺_supernatant + Rb⁺_lysate)] * 100. Plot the % efflux against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Self-Validation System: The inclusion of a known KCNQ opener like Retigabine as a positive control validates that the assay system is responsive. The vehicle control establishes the basal efflux, ensuring that observed effects are compound-specific. A robust Z'-factor should be calculated to confirm assay quality.

Protocol: Electrophysiological Validation via Whole-Cell Patch-Clamp

Objective: To confirm the mechanism of action and quantify the potency of hit compounds using the gold-standard method of patch-clamp electrophysiology.[10][20]

Principle: This technique allows for the direct measurement of ion flow through channels in a single cell. By "patching" a glass micropipette onto the cell membrane, one can control the membrane voltage and record the resulting currents. An increase in outward current upon compound application provides definitive evidence of channel opening.

Step-by-Step Methodology:

  • Cell Preparation: Plate KCNQ2/3-expressing cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber of a patch-clamp rig and perfuse with external solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit KCNQ currents.

  • Baseline Recording: Record baseline currents for several minutes to ensure stability.

  • Compound Application: Perfuse the cell with the external solution containing the test compound. Record the currents again using the same voltage protocol.

  • Data Analysis: Measure the current amplitude at a specific voltage step (e.g., +20 mV) before and after compound application. Calculate the percent increase in current to quantify the compound's effect. Generate a dose-response curve by testing multiple concentrations to determine the EC₅₀.

Causality Behind Choices: The whole-cell configuration is used to allow control over the intracellular environment and precise measurement of total current from the entire cell. The specific voltage protocol is designed to activate the voltage-dependent KCNQ channels, allowing for a clear observation of current potentiation by the opener.

Data Interpretation and Lead Optimization

The data gathered from these protocols are used to build a comprehensive profile of each compound, guiding the next steps in the drug discovery process.

Data Summary Table (Hypothetical Data)
Compound IDScaffold ModificationRb⁺ Efflux EC₅₀ (µM)Patch-Clamp % Increase @ 10µMMetabolic Stability (t½, min)
PQP-001 Parent Scaffold> 50< 10%45
PQP-007 Added 4-fluoro-phenyl8.2150%15
PQP-015 Added 3-chloro-phenyl1.5 450% > 60
PQP-021 Added 4-methoxy-phenyl5.6210%< 5
Strategy for Lead Optimization

Based on the hypothetical data above, PQP-015 emerges as the lead candidate. It demonstrates high potency in both the primary screen and the confirmatory electrophysiology assay, coupled with excellent metabolic stability.

  • Next Steps:

    • Selectivity Profiling: Test PQP-015 against other potassium channels (e.g., hERG, other Kv families) and a standard panel of receptors and enzymes to ensure a clean off-target profile.

    • In Vivo Pharmacokinetics: Conduct a full pharmacokinetic study in rodents to determine key parameters like oral bioavailability, clearance, and brain penetration.[21][22]

    • Efficacy Modeling: Advance the lead compound into in vivo models of disease, such as seizure models in rodents, to establish a link between channel opening and therapeutic effect.[23]

    • Further SAR: Synthesize additional analogs around the PQP-015 core to further refine potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

  • Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. MDPI. Available at: [Link]

  • Potassium channel openers act through an activation of ATP-sensitive K+ channels in guinea-pig cardiac myocytes. PubMed. Available at: [Link]

  • Pharmacology of the potassium channel openers. PubMed. Available at: [Link]

  • Pyrano-[2,3b]-pyridines as Potassium Channel Antagonists. PubMed. Available at: [Link]

  • Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties. PubMed. Available at: [Link]

  • Neuronal KCNQ potassium channels: physiology and role in disease. PubMed. Available at: [Link]

  • In vitro and in vivo characterization of a novel naphthylamide ATP-sensitive K+ channel opener, A-151892. PMC. Available at: [Link]

  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. ResearchGate. Available at: [Link]

  • Potassium channel openers as potential therapeutic weapons in ion channel disease. ResearchGate. Available at: [Link]

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. Available at: [Link]

  • Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. PubMed. Available at: [Link]

  • Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. PubMed. Available at: [Link]

  • Novel thieno[2,3-b]- and [3,4-b]pyrans as potassium channel openers. Thiophene systems. PubMed. Available at: [Link]

  • Rubidium Efflux Assay for the Determination of Calcium Activated Potassium Channel Activity. American Center of Science and Education. Available at: [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. Available at: [Link]

  • Behavior of KCNQ Channels in Neural Plasticity and Motor Disorders. MDPI. Available at: [Link]

  • Potassium-Channel Openers. CV Pharmacology. Available at: [Link]

  • Rubidium Efflux as a Tool for the Pharmacological Characterisation of Compounds with BK Channel Opening Properties. ResearchGate. Available at: [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. NIH. Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • KCNQ potassium channels in sensory system and neural circuits. PMC. Available at: [Link]

  • Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. ResearchGate. Available at: [Link]

  • Molecular Pharmacology of K2P Potassium Channels. Cell Physiol Biochem. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

  • A Role for KCNQ Channels on Cell Type-Specific Plasticity in Mouse Auditory Cortex after Peripheral Damage. Journal of Neuroscience. Available at: [Link]

  • Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. PubMed Central. Available at: [Link]

  • Non-radioactive Rb + Efflux Assay for Screening K ATP Channel Modulators. PubMed. Available at: [Link]

  • Pharmacokinetics of 4-aminopyridine Derivatives in Dogs. PubMed. Available at: [Link]

  • The synthesis and structure-activity relationships of 3-amino-4-benzylquinolin-2-ones; discovery of novel KCNQ2 channel openers. PubMed. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. PubMed. Available at: [Link]

  • Potassium channel openers as potential therapeutic weapons in ion channel disease. CORE. Available at: [Link]

  • Nonradioactive Rubidium Efflux Assay Technology for Screening of Ion Channels. aurorabiomed.com. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • Clinical pharmacology of potassium channel openers. PubMed. Available at: [Link]

  • Cardiac in vivo Assays. Creative Bioarray. Available at: [Link]

  • Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications. PMC. Available at: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Available at: [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. afropolitanjournals.com. Available at: [Link]

  • Potassium Channels (including KCNQ) and Epilepsy. NCBI. Available at: [Link]

Sources

The Emerging Role of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the exploration of new chemical scaffolds that can serve as a foundation for the development of next-generation fungicides, herbicides, and insecticides is of paramount importance. One such scaffold that has been gaining traction is the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core. This heterocyclic system, which marries the structural features of a dihydropyran ring with a pyridine moiety, presents a unique three-dimensional architecture that is ripe for chemical exploration and derivatization in the quest for new bioactive molecules.

This technical guide provides an in-depth overview of the synthetic utility of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine in the discovery of novel agrochemicals. We will delve into the rationale behind its selection, explore key synthetic methodologies, and provide detailed protocols for the preparation of derivatives. Drawing parallels from closely related and well-studied analogs, we will also discuss the structure-activity relationships (SAR) that are beginning to emerge, offering a glimpse into the potential of this exciting chemical space.

The Pyrano[2,3-b]pyridine Scaffold: A Privileged Structure in Agrochemical Discovery

The pyridine ring is a well-established pharmacophore in a multitude of commercial agrochemicals, valued for its chemical stability and its ability to engage in a variety of intermolecular interactions with biological targets. The fusion of a dihydropyran ring to this pyridine core introduces conformational constraints and new stereochemical possibilities, which can be exploited to fine-tune the biological activity and selectivity of the resulting molecules.

While the direct application of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine in commercial agrochemicals is still an emerging field, significant insights can be drawn from its thio-analog, the thiopyrano[2,3-b]pyridine scaffold. Research into (Z)-3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones has demonstrated their potential as antifungal agents, providing a strong rationale for the investigation of their oxygen-containing counterparts.[1] The underlying hypothesis is that the fundamental shape and electronic properties of the fused ring system are conducive to binding to specific fungal protein targets, a hypothesis that logically extends to the pyranopyridine core.

Strategic Synthesis of Functionalized 3,4-Dihydro-2H-pyrano[2,3-b]pyridines

The successful exploration of any chemical scaffold is contingent upon the availability of robust and versatile synthetic routes that allow for the introduction of a wide range of functional groups. Several strategies have been developed for the synthesis of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core and its derivatives.

A key approach involves the construction of the dihydropyran ring onto a pre-functionalized pyridine precursor. This often involves multi-component reactions or tandem cyclization strategies that can efficiently generate molecular complexity from simple starting materials.

Below is a generalized workflow for the synthesis and derivatization of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold for agrochemical screening.

G cluster_0 Scaffold Synthesis cluster_1 Core Functionalization cluster_2 Agrochemical Candidate Synthesis cluster_3 Biological Screening A 2-Hydroxynicotinic Acid C 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-7-one A->C [a] Michael Addition B Functionalized Acrolein B->C [b] Cyclization D Halogenated Intermediate (e.g., 7-chloro derivative) C->D [c] Halogenation (e.g., POCl3) F Library of Functionalized Scaffolds D->F [d] Nucleophilic Substitution E Amine/Thiol/Alcohol Nucleophiles E->F H Final Agrochemical Candidate F->H [e] Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) G Side Chain Building Block G->H I In vitro & In vivo Assays (Fungicidal, Herbicidal, Insecticidal) H->I

Caption: Generalized workflow for the synthesis and screening of novel agrochemicals based on the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold.

Protocols for Synthesis and Derivatization

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative library of derivatives for biological screening.

Protocol 1: Synthesis of 7-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

This protocol describes the synthesis of a key halogenated intermediate, which serves as a versatile precursor for further functionalization through nucleophilic substitution reactions.

Materials:

Reagent/SolventSupplierGrade
2,7-Dihydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridine(Synthesized in-house)>95%
Phosphorus oxychloride (POCl₃)Sigma-AldrichReagent Grade
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Dichloromethane (DCM)VWRHPLC Grade
Saturated Sodium Bicarbonate Solution(Prepared in-house)-
Anhydrous Magnesium SulfateAcros OrganicsGranular

Procedure:

  • To a stirred solution of 2,7-dihydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (5 mL per gram of starting material) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (3.0 eq) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine as a white solid.

Protocol 2: Parallel Synthesis of a Derivative Library via Nucleophilic Aromatic Substitution

This protocol outlines a parallel synthesis approach to generate a library of diverse analogs for structure-activity relationship studies.

Materials:

Reagent/SolventSupplierGrade
7-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine(From Protocol 1)>98%
Library of Amines, Thiols, and AlcoholsCombi-Blocks>95%
Cesium Carbonate (Cs₂CO₃)Oakwood Chemical>99%
1,4-DioxaneAcros OrganicsAnhydrous

Procedure (for a single well in a 24-well plate):

  • To a 4 mL vial, add 7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (50 mg, 1.0 eq).

  • Add the desired nucleophile (amine, thiol, or alcohol) (1.2 eq).

  • Add cesium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane (2 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a small plug of celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • The crude product can be directly submitted for high-throughput screening or purified by preparative HPLC/TLC for more detailed biological evaluation.

Structure-Activity Relationship (SAR) Insights from Analogs

While a comprehensive SAR for agrochemicals based on the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold is still under development, valuable insights can be gleaned from the closely related thiopyrano[2,3-b]pyridine series, which has been investigated for its antifungal properties.[1]

Studies on (Z)-3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones have shown that the nature of the substituent at the 3-position significantly influences the antifungal activity. For instance, the introduction of various substituted benzylidene groups at this position has led to compounds with promising activity against a range of fungal pathogens.[1]

Hypothetical SAR for Pyrano[2,3-b]pyridine-based Fungicides:

Caption: Hypothetical structure-activity relationship (SAR) map for novel agrochemicals derived from the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold.

Conclusion and Future Directions

The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold represents a promising, yet underexplored, area in the discovery of novel agrochemicals. The synthetic accessibility of this core structure, coupled with the demonstrated biological activity of its close analogs, provides a strong impetus for further investigation. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the agrochemical industry, facilitating the exploration of this exciting chemical space. Future efforts should focus on the synthesis and screening of diverse libraries of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives to elucidate their full potential as fungicides, herbicides, and insecticides, and to identify lead compounds for further development.

References

  • Zheng, Y., Ma, Z., Zhang, X., Yang, N., & Yang, G. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry, 3(1). Available at: [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in pyranopyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for pyranopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyranopyridines are a class of compounds with significant biological activities, making their efficient synthesis a key focus in medicinal chemistry. However, like many multi-component reactions, their synthesis can be accompanied by the formation of undesired side products, complicating purification and reducing yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, minimize, and manage the formation of common side products in pyranopyridine reactions. We will delve into the mechanistic origins of these byproducts and offer practical, field-proven solutions to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding Side Product Formation

Q1: We are observing a significant amount of a dimeric byproduct in our three-component reaction to form a pyranopyridine. What is the likely structure and how can we prevent its formation?

A1: The formation of a dimeric byproduct is a common issue in pyranopyridine synthesis, particularly in reactions involving Michael acceptors like α,β-unsaturated ketones. This side product often arises from the self-condensation of the Michael acceptor or its reaction with the active methylene compound.

  • Likely Structure & Mechanism: A common dimeric byproduct is a Michael adduct formed from the reaction of two molecules of the α,β-unsaturated ketone with one molecule of the active methylene compound. This occurs when the Michael addition proceeds faster than the subsequent cyclization and aromatization steps leading to the desired pyranopyridine.

  • Troubleshooting & Minimization Strategies:

    • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. A slight excess of the aldehyde and the active methylene compound relative to the Michael acceptor can favor the formation of the desired product.

    • Order of Addition: A sequential addition protocol can be highly effective. First, react the aldehyde with the active methylene compound to form the Knoevenagel adduct. Then, add the Michael acceptor to initiate the Michael addition and subsequent cyclization. This minimizes the opportunity for the self-condensation of the Michael acceptor.

    • Catalyst Choice: The choice of catalyst is critical. A less basic catalyst, such as piperidine or L-proline, can often provide a more controlled reaction rate, disfavoring the formation of the dimeric byproduct compared to stronger bases like sodium ethoxide.

Q2: Our final pyranopyridine product is contaminated with a partially reduced species. What could be the cause and how do we address it?

A2: The presence of a partially reduced pyranopyridine analogue, often a dihydropyranopyridine, indicates that the final aromatization step is incomplete.

  • Mechanistic Insight: The final step in many pyranopyridine syntheses is an oxidative aromatization. If the reaction conditions are not sufficiently oxidizing, or if the reaction is quenched prematurely, the dihydropyranopyridine intermediate can be isolated as a significant impurity.

  • Troubleshooting & Minimization Strategies:

    • Oxidant Addition: If the reaction is not self-aromatizing, the addition of a mild oxidant in the work-up can drive the reaction to completion. Common choices include air (bubbling through the reaction mixture), iodine, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Solvent Effects: The choice of solvent can influence the rate of aromatization. More polar, high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the final oxidation step.

    • Prolonged Reaction Time/Increased Temperature: Simply extending the reaction time or increasing the temperature can sometimes be sufficient to promote complete aromatization. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Q3: We are attempting a one-pot synthesis of a pyranopyridine, but the yield is consistently low, with a complex mixture of products. What are the likely competing reactions?

A3: One-pot, multi-component reactions are elegant but can be prone to competing reaction pathways, leading to a complex product mixture and low yields of the desired pyranopyridine.

  • Common Competing Reactions:

    • Knoevenagel Condensation: The reaction between the aldehyde and the active methylene compound can stall at the Knoevenagel adduct stage.

    • Michael Addition Side Products: As discussed in Q1, Michael addition can lead to various side products if not properly controlled.

    • Hantzsch-type Dihydropyridine Formation: In some cases, the reactants can assemble in a different stoichiometry to form a Hantzsch-like dihydropyridine byproduct.

    • Decomposition of Starting Materials: Certain aldehydes or active methylene compounds can be unstable under the reaction conditions, leading to decomposition products.

  • Workflow for Optimization:

    G A Initial Low Yield & Complex Mixture B Analyze Reaction Components for Stability A->B H Isolate & Characterize Major Byproducts A->H C Systematic Variation of Reaction Parameters B->C D Optimize Catalyst Loading & Type C->D E Screen Different Solvents C->E F Adjust Temperature & Reaction Time C->F J Optimized One-Pot Protocol or Stepwise Synthesis D->J E->J F->J G Consider a Stepwise Approach G->J I Mechanistic Hypothesis for Byproduct Formation H->I I->G

    Caption: Optimization workflow for low-yield pyranopyridine synthesis.

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides a more detailed, scenario-based troubleshooting guide.

Scenario 1: Unexpected Isomer Formation

  • Observation: You have isolated a pyranopyridine isomer that is different from your target structure.

  • Probable Cause: This often points to a lack of regioselectivity in the cyclization step, particularly when using unsymmetrical intermediates. For instance, the cyclization can occur at two different nucleophilic sites.

  • Troubleshooting Protocol:

    • Re-evaluate the Mechanism: Carefully consider the possible cyclization pathways of your intermediates.

    • Modify the Substrate: Introducing a blocking group on the undesired reactive site of your starting material can direct the cyclization to the desired position.

    • Catalyst Influence: The steric bulk and electronic properties of the catalyst can influence the regioselectivity. Experiment with different catalysts (e.g., organocatalysts vs. metal catalysts) to see if the isomer ratio can be controlled.

Scenario 2: Difficulty in Removing a Catalyst-Related Impurity

  • Observation: After work-up and initial purification, a persistent impurity related to the catalyst remains in your product.

  • Probable Cause: Some catalysts, especially metal-based ones, can be challenging to remove completely. Basic catalysts like piperidine can also be difficult to separate from basic pyranopyridine products.

  • Troubleshooting Protocol:

    • Aqueous Wash: A simple acidic wash (e.g., dilute HCl) during the work-up can effectively remove basic catalysts. Conversely, a basic wash (e.g., saturated NaHCO₃) can remove acidic catalysts.

    • Specialized Chromatography: Consider using a specialized stationary phase for column chromatography. For example, silica gel treated with ammonia can improve the separation of basic compounds.

    • Catalyst on Solid Support: Employing a catalyst immobilized on a solid support can simplify removal by simple filtration after the reaction is complete.

Table 1: Summary of Common Side Products and Mitigation Strategies

Side Product TypeProbable CauseRecommended Mitigation Strategy
Dimeric AdductsSelf-condensation of Michael acceptor or reaction with active methylene compound.Control stoichiometry, use a sequential addition protocol, and choose a milder catalyst.
DihydropyranopyridinesIncomplete aromatization of the final intermediate.Add a mild oxidant during work-up, use a high-boiling point solvent, or increase reaction time/temperature.
Knoevenagel AdductReaction stalls before Michael addition and cyclization.Increase catalyst loading, use a more active catalyst, or increase the reaction temperature.
Hantzsch-type ByproductsAlternative assembly of reactants.Carefully control the stoichiometry and consider a stepwise synthesis to favor the desired reaction pathway.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Three-Component Pyranopyridine Synthesis with Minimized Side Products

  • To a solution of the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL), add L-proline (0.1 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the Knoevenagel adduct. Monitor by TLC.

  • Add the Michael acceptor (1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If aromatization is incomplete, bubble air through the solution for 1 hour or add a catalytic amount of iodine and stir for an additional 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Identification and Quantification of Side Products by LC-MS

  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan a mass range that includes the expected masses of your product and potential side products (e.g., 100-1000 m/z).

  • Data Analysis:

    • Identify the peaks corresponding to your desired product and any impurities by their mass-to-charge ratio (m/z).

    • Quantify the relative amounts of each species by integrating the peak areas in the chromatogram.

References

  • Title: Recent Advances in the Synthesis of Pyranopyridines Source: RSC Advances URL: [Link]

  • Title: L-Proline as an Efficient Catalyst for the Synthesis of Pyranopyridine Derivatives Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Multi-component reactions for the synthesis of pyranopyridines Source: Arkivoc URL: [Link]

  • Title: Synthesis of Pyranopyridines via a One-Pot Three-Component Reaction Source: Molecules URL: [Link]

Optimizing reaction conditions for the synthesis of substituted pyranopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyranopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of these important heterocyclic scaffolds. Pyranopyridines are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] However, their synthesis, particularly through multicomponent reactions (MCRs), can present challenges.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer robust, validated strategies to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common issues encountered during the synthesis of substituted pyranopyridines.

Q1: My multicomponent reaction is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

Low yields in multicomponent reactions for pyranopyridine synthesis are a frequent challenge, often stemming from a few critical, interrelated factors.[3][4] A systematic approach to troubleshooting is essential for success.

Causality & Explanation:

The formation of the pyranopyridine core via MCRs typically involves a domino sequence of reactions: a Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization.[5] Each step has specific requirements that, if unmet, can halt the entire sequence.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low or No Yield Observed purity 1. Verify Reactant Purity start->purity Start Here catalyst 2. Screen Catalysts purity->catalyst If purity is confirmed solvent 3. Optimize Solvent catalyst->solvent If yield is still low conditions 4. Adjust Reaction Conditions (Temp & Time) solvent->conditions If yield is still low success Improved Yield conditions->success Optimization Complete

Caption: A step-by-step troubleshooting workflow for low-yield reactions.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials : This is the most common and often overlooked cause of reaction failure. Impurities in aldehydes, active methylene compounds (e.g., malononitrile), or the 1,3-dicarbonyl component can act as catalyst poisons or introduce competing side reactions.[3]

    • Action : Ensure all reactants are of high purity. If necessary, purify commercial reagents before use (e.g., recrystallize solids, distill liquids).

  • Catalyst Selection and Loading : The catalyst is the engine of the reaction; its choice and concentration are critical. No single catalyst is universal for all substrate combinations.[6]

    • Action : Perform a catalyst screen with a panel of diverse catalysts. The choice between a Brønsted acid, Lewis acid, or a base can dramatically alter the reaction outcome.[4][6] Modern approaches using magnetic nanocatalysts can also offer high activity and ease of separation.[7] See the "Catalyst Screening Protocol" and Table 1 for a detailed guide.

  • Solvent Effects : The solvent influences reactant solubility, reaction kinetics, and can even alter the reaction pathway.[3][8]

    • Action : Experiment with a range of solvents with varying polarities. Polar solvents like ethanol are commonly used, but sometimes solvent-free conditions or non-polar solvents can provide superior results.[6][8] Refer to Table 2 for a list of suggested solvents.

  • Reaction Temperature and Time : Suboptimal temperature can lead to incomplete reactions (if too low) or product/reactant degradation (if too high).[3][6]

    • Action : Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent premature work-up or overheating.[3] Consider alternative energy sources like microwave irradiation, which can significantly shorten reaction times and improve yields.[4][9]

Q2: I am observing a significant, difficult-to-separate side product. How can I improve the selectivity of my reaction?

Poor selectivity is a common issue in MCRs where multiple reaction pathways can compete.[4] Identifying the side product is the first step toward rationally designing a solution.

Common Side Reactions & Solutions:

  • Hantzsch-type Dihydropyridine Formation : In some related syntheses, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This can occur if the reaction conditions favor a competing pathway.[10]

    • Solution : Adjusting the reaction temperature is a key strategy. Higher temperatures can sometimes favor the formation of these byproducts. Running the reaction at a lower temperature may significantly improve selectivity.[4][10]

  • Michael Adducts or Knoevenagel Intermediates : If the final cyclization step is slow or inhibited, you may isolate stable intermediates.

    • Solution : This often points to an issue with the catalyst or temperature. A stronger catalyst or increased temperature may be required to drive the reaction to completion. Careful monitoring by TLC is crucial to distinguish between an incomplete reaction and side product formation.[3]

  • Self-Condensation of Reactants : Aldehydes or keto-compounds can self-condense under certain acidic or basic conditions.

    • Solution : The order of reagent addition can be critical.[4] Try adding the component prone to self-condensation last and slowly to the reaction mixture. Pre-forming an intermediate before adding the final component can also lead to a cleaner reaction.[4]

Q3: My pyranopyridine product is proving difficult to purify. What are some effective purification strategies?

Purification can be a significant bottleneck, especially if the product has poor solubility or if side products have similar polarities.[11]

Recommended Purification Workflow:

G start Crude Reaction Mixture workup Aqueous Work-up (Quench, Extract, Wash) start->workup precipitation Precipitation / Trituration workup->precipitation If solid crashes out chromatography Column Chromatography workup->chromatography If mixture is an oil or complex recrystallization Recrystallization precipitation->recrystallization For final polishing pure_product Pure Product precipitation->pure_product If sufficiently pure chromatography->recrystallization If needed recrystallization->pure_product

Caption: A decision-making workflow for product purification.

  • Aqueous Work-up : Before attempting chromatography, a thorough aqueous work-up can remove many water-soluble impurities (e.g., catalysts, salts). This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer.

  • Precipitation/Trituration : Many pyranopyridine products are solids. Often, the crude product can be precipitated by concentrating the reaction mixture and adding a non-solvent (like hexanes) or by pouring the reaction mixture into ice water.[12] The resulting solid can then be filtered and washed.

  • Column Chromatography : For complex mixtures or oily products, flash column chromatography is the method of choice.

    • Stationary Phase : Silica gel is most common.

    • Mobile Phase : Start with a low-polarity eluent system (e.g., Ethyl Acetate/Hexanes) and gradually increase the polarity. A typical starting point is a 20:80 mixture of EtOAc/Hexanes, gradually increasing the proportion of EtOAc.[13]

  • Recrystallization : This is the best method for obtaining highly pure, crystalline material. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.[12] Common recrystallization solvents include ethanol, methanol, or mixtures like dichloromethane/methanol.[12]

Data & Protocols for Optimization
Table 1: Catalyst Screening Panel for Pyranopyridine Synthesis
CatalystCatalyst TypeTypical Loading (mol%)Recommended SolventsNotes
L-Proline Organocatalyst (Basic)10 - 20Ethanol, Water, Solvent-freeGreen, effective for many MCRs.
p-TSA Brønsted Acid5 - 15Acetonitrile, EthanolA classic, strong acid catalyst.[4]
Piperidine Organocatalyst (Base)10 - 30Ethanol, DMFCommon base catalyst for Knoevenagel condensations.
FeCl₃ Lewis Acid5 - 10Acetonitrile, DCM, Solvent-freeInexpensive and effective Lewis acid.[6]
AlCl₃ Lewis Acid10 - 20DichloromethaneStrong Lewis acid, can be effective in specific cyclizations.[9]
Magnetic Nanocatalyst HeterogeneousVaries (mg scale)Ethanol, WaterOffers high activity and simple magnetic separation for reuse.[7]
Table 2: Solvent Screening Guide
SolventPolarityBoiling Point (°C)Use Case & Considerations
Water High100The ultimate green solvent; solubility can be an issue.
Ethanol High78Excellent general-purpose solvent, good for dissolving reactants and catalysts.[6]
Acetonitrile Medium-High82Aprotic polar solvent, can offer different selectivity compared to alcohols.
Dichloromethane (DCM) Medium40Good for reactions at or below room temperature.
Toluene Low111Allows for higher reaction temperatures and azeotropic removal of water.
Solvent-Free N/AVariesCan lead to higher yields and shorter reaction times; requires thermal or microwave heating.[6]
Experimental Protocols
Protocol 1: General Procedure for TLC-Based Reaction Monitoring
  • Preparation : Prepare a TLC developing chamber with your chosen eluent (e.g., 30% EtOAc in Hexanes).

  • Spotting : On a silica gel TLC plate, spot a small amount of your starting material(s) as a reference.

  • Sampling : Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the plate.

  • Development : Place the plate in the chamber and allow the solvent front to travel up the plate.

  • Visualization : Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm).[13] If necessary, stain with an appropriate agent (e.g., potassium permanganate).

  • Analysis : Compare the reaction mixture lane to the starting material references. The disappearance of starting materials and the appearance of a new spot indicate product formation. Monitor periodically to determine when the reaction is complete.

Protocol 2: Small-Scale Catalyst Screening
  • Setup : In a series of labeled small reaction vials (e.g., 1-dram vials) equipped with stir bars, add your aldehyde (0.1 mmol) and active methylene compound (0.1 mmol).

  • Solvent Addition : Add 0.5 mL of your chosen solvent (e.g., ethanol) to each vial.

  • Catalyst Addition : To each vial, add a different catalyst (0.01 mmol, 10 mol%) from your screening panel (Table 1). Include one vial with no catalyst as a control.

  • Final Reagent : Add the third component (e.g., a 1,3-dicarbonyl compound, 0.1 mmol) to each vial.

  • Reaction : Seal the vials and place them in a heating block set to the desired temperature (e.g., 60 °C). Stir for a set period (e.g., 4-8 hours).

  • Analysis : After the reaction time, cool the vials to room temperature. Analyze the outcome of each reaction by TLC or LC-MS to identify the most promising catalyst, which will show the highest conversion to the desired product with the fewest side products.

References
  • Khan, I., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules. Available at: [Link]

  • Opperman, T. J., et al. (2016). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. ACS Infectious Diseases. Available at: [Link]

  • Zare, K., et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Aghasyan, M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. Available at: [Link]

  • Opperman, T. J., et al. (2016). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. ACS Infectious Diseases. Available at: [Link]

  • Afonso, C. A. M., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. Available at: [Link]

  • Aghasyan, M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed. Available at: [Link]

  • Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2014). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Molecules. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Difficult Purifications of Polar Pyranopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyranopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The inherent polarity and basicity of the pyranopyridine scaffold often lead to complex purification issues. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your target purity and yield.

I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles encountered during the purification of polar pyranopyridine derivatives.

Q1: My polar pyranopyridine derivative shows poor or no retention on my C18 reversed-phase column. What's happening?

A1: This is a classic issue with highly polar analytes in reversed-phase chromatography (RPC). The fundamental problem is a lack of affinity between your polar compound and the nonpolar C18 stationary phase.[1][2] Your compound spends most of its time in the highly aqueous mobile phase, leading to elution at or near the solvent front.

Causality: The pyridine nitrogen and any additional polar functional groups (e.g., hydroxyls, amines, carboxylates) on your pyranopyridine core make the molecule highly hydrophilic. Traditional C18 phases rely on hydrophobic interactions, which are minimal with such polar compounds.[1]

Troubleshooting Steps:

  • Confirm Polarity: Ensure your starting mobile phase is highly aqueous (e.g., 95-98% water or buffer). If retention is still poor, you'll need to change your approach.

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like bare silica, diol, or amine-bonded silica) with a mobile phase consisting of a high percentage of a nonpolar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[3] In HILIC, water acts as the strong eluting solvent.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple interaction mechanisms to retain polar compounds.[1]

    • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a mobile phase containing water, offering another avenue for retaining highly polar compounds.[3]

Q2: I'm observing significant peak tailing for my pyranopyridine compound, even with good retention. How can I improve peak shape?

A2: Peak tailing for basic compounds like pyranopyridines is typically caused by strong, undesirable interactions with acidic silanol groups on the surface of silica-based stationary phases.[4]

Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with free silanol groups (Si-OH) on the silica backbone of the column packing material. This secondary interaction leads to a portion of the analyte being retained longer than the main band, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase Modification (The Quickest Fix):

    • Add a Competing Base: Incorporate a small amount (0.1-1%) of a competing base like triethylamine (TEA) or a volatile alternative such as ammonium hydroxide into your mobile phase.[5] These modifiers effectively "shield" the acidic silanol sites, preventing your compound from interacting with them.

    • Adjust pH: The pH of your mobile phase is critical. Most pyridine derivatives have a pKa between 5 and 6.[4]

      • Low pH (e.g., < 3): At a low pH, the pyridine nitrogen will be protonated (positively charged). This can improve peak shape by preventing interaction with the now-neutral silanol groups. However, it may also alter retention.

      • High pH (e.g., > 8): At a higher pH, the silanol groups will be deprotonated (negatively charged), which can also reduce tailing. Ensure your column is stable at high pH.

  • Change the Stationary Phase:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups, which helps produce more symmetrical peaks for basic compounds.[4]

    • Consider a Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and can provide alternative selectivity.[4]

Q3: My pyranopyridine derivative is co-eluting with a similarly polar impurity. How can I improve the separation?

A3: Achieving resolution between two very similar polar compounds requires manipulating the subtle differences in their chemical properties.

Causality: Co-elution occurs when the overall affinity of your target compound and the impurity for the stationary phase, under the given mobile phase conditions, is nearly identical.

Troubleshooting Steps:

  • Optimize Selectivity (α):

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. These solvents have different properties and can alter the interactions with your compounds, potentially resolving them.

    • Adjust Mobile Phase pH: Small changes in pH can significantly impact the ionization state of your pyranopyridine or the impurity, leading to changes in retention and selectivity.[4]

    • Switch the Stationary Phase: If you are on a C18 column, moving to a phenyl, cyano, or a polar-embedded phase can introduce different interaction mechanisms (e.g., π-π interactions with a phenyl column) and improve the separation.[4]

  • Increase Efficiency (N):

    • Use a Column with Smaller Particles: Moving from a 5 µm particle size column to a sub-2 µm or a solid-core particle column will significantly increase the number of theoretical plates, leading to sharper peaks and better resolution. This, however, will increase backpressure.[4]

    • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column geometry.

Q4: I am experiencing low recovery of my pyranopyridine derivative after purification. What are the potential causes?

A4: Low recovery can be due to several factors, including irreversible adsorption on the column, decomposition, or physical loss during post-purification workup.

Causality: The reactive nature of some pyranopyridine derivatives or strong binding to the stationary phase can lead to sample loss. Additionally, some pyridines can be volatile.[4]

Troubleshooting Steps:

  • Assess On-Column Stability (2D-TLC):

    • Spot your crude sample on a TLC plate and develop it.

    • Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica. In this case, consider a less acidic stationary phase like neutral alumina or switch to reversed-phase chromatography.[4]

  • Mitigate Irreversible Adsorption:

    • If you suspect strong binding to silica, adding a modifier like triethylamine to the mobile phase can help improve recovery.[5]

    • For very stubborn cases, consider using an alternative stationary phase such as alumina or a polymer-based column.

  • Optimize Post-Purification Steps:

    • Evaporation: If your compound is somewhat volatile, avoid high temperatures and aggressive vacuum during solvent removal. Use a gentle stream of nitrogen at a lower temperature.[4] To diagnose this, you can spike a blank solvent sample with a known amount of your pure compound and evaporate it. If recovery is still low, the evaporation step is the culprit.[4]

II. In-Depth Purification Protocols & Troubleshooting

This section provides detailed workflows and advanced troubleshooting for specific purification techniques.

Flash Chromatography of Polar Pyranopyridines

Flash chromatography is a primary tool for medium- to large-scale purification. However, its success with polar compounds hinges on proper method development.

Troubleshooting Common Flash Chromatography Issues
Problem Potential Cause Solution
Compound Streaks or Bands Broadly Strong interaction with acidic silica.Add 0.1-1% triethylamine or ammonia in methanol to the mobile phase to neutralize acidic sites.[6]
Column overloading.Reduce the sample load to 1-5% of the silica gel mass.[6]
Compound Won't Elute from the Column Compound is too polar for the solvent system.Drastically increase the mobile phase polarity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). A gradient elution is often effective.[6][7]
Irreversible adsorption or decomposition.Test for stability on a TLC plate.[6] If decomposition occurs, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase flash chromatography.
Poor Separation of Closely Eluting Spots Inappropriate solvent system.Aim for an Rf value between 0.15 and 0.35 on TLC for your target compound, with a ΔRf of at least 0.1 between it and the impurity.[7]
Step-by-Step Protocol: Normal-Phase Flash Chromatography with Basic Modifier
  • TLC Method Development:

    • Develop a TLC solvent system that provides good separation of your target pyranopyridine from impurities. A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[7]

    • Once you have a promising solvent system, add 0.5% triethylamine (TEA) to the TLC jar and re-run the plate. Observe if the peak shape (spot tightness) improves.

  • Column Packing (Slurry Method):

    • Choose an appropriate column size for your sample amount.

    • In a beaker, mix the silica gel with your initial, low-polarity mobile phase (e.g., 100% DCM) to form a slurry.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude pyranopyridine derivative in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel or Celite® to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. This prevents issues with poor solubility in the initial mobile phase.[7]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with your starting mobile phase.

    • Gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of MeOH in DCM). A typical gradient might be from 0% to 15% MeOH in DCM.

    • Collect fractions and monitor by TLC to identify those containing your pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. Be mindful of the temperature to avoid degradation or loss of a volatile compound.

Visualization: Flash Chromatography Decision Workflow

Flash_Chromatography_Workflow start Start: Crude Pyranopyridine Mixture tlc Develop TLC Method (e.g., DCM/MeOH) start->tlc check_rf Is Rf between 0.15-0.35 and spots are well-separated? tlc->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_tailing Is there significant tailing? check_rf->check_tailing Yes adjust_solvent->tlc add_modifier Add Modifier to Mobile Phase (e.g., 0.5% TEA) check_tailing->add_modifier Yes dry_load Prepare Dry Load Sample check_tailing->dry_load No add_modifier->dry_load pack_column Pack Column dry_load->pack_column run_flash Run Flash Chromatography (Gradient Elution) pack_column->run_flash collect Collect & Analyze Fractions run_flash->collect pure_product Combine Pure Fractions & Evaporate collect->pure_product

Caption: Decision workflow for purifying polar pyranopyridines via flash chromatography.

Preparative HPLC for High-Purity Isolation

For achieving the highest purity, especially for final drug candidates, preparative HPLC is the method of choice.

Troubleshooting Preparative HPLC Issues
Problem Potential Cause Solution
Poor Retention in Reversed-Phase Compound is too polar for C18.Switch to a HILIC or a mixed-mode column. For RPC, consider a polar-embedded or a short-chain (C4, C8) stationary phase.[4][8]
Broad, Tailing Peaks Secondary interactions with silanols.Add a mobile phase modifier: for acidic compounds, use 0.1% formic or acetic acid; for basic compounds, use 0.1% triethylamine or ammonium hydroxide.[5]
Column Dewetting Using >95% aqueous mobile phase on a traditional C18 column can cause the stationary phase to collapse.Use a column specifically designed for highly aqueous mobile phases (e.g., "AQ" type columns) or ensure your mobile phase always contains at least 5% organic solvent.[1]
Low Recovery Irreversible binding or compound instability at the mobile phase pH.Check for on-column stability. If necessary, use a different stationary phase or adjust the mobile phase pH.
Step-by-Step Protocol: HILIC Preparative HPLC
  • Analytical Method Development:

    • Screen different HILIC stationary phases (e.g., bare silica, diol, amine). Amine columns can be particularly effective for retaining polar compounds through hydrogen bonding.[3]

    • Develop a gradient method on an analytical scale (e.g., 4.6 mm ID column). A typical HILIC gradient starts with a high percentage of acetonitrile (e.g., 95%) and gradients towards a higher percentage of aqueous buffer (e.g., 50%). The aqueous portion should contain a buffer, such as ammonium formate, to ensure reproducibility.

  • Scale-Up Calculation:

    • Once the analytical method is optimized, scale it up to your preparative column diameter. Adjust the flow rate and sample load proportionally.

  • Sample Preparation:

    • Dissolve your sample in a solvent that is weak in the HILIC system, ideally the initial mobile phase (high acetonitrile). This ensures good peak shape at the start of the chromatogram.

  • Purification Run:

    • Equilibrate the preparative HILIC column with the initial mobile phase until the baseline is stable.

    • Inject the sample and run the scaled-up gradient method.

    • Use a fraction collector triggered by UV absorbance or another detector to collect the peaks.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Solvent removal from HILIC fractions can be challenging due to the high acetonitrile content and the presence of buffer salts. Lyophilization (freeze-drying) is often the preferred method to remove the solvents and obtain the final product.

Visualization: Chromatographic Mode Selection Guide

Mode_Selection start Start: Polar Pyranopyridine check_rpc Does it retain on C18 with >5% organic solvent? start->check_rpc optimize_rpc Optimize Reversed-Phase (Modifier, pH, etc.) check_rpc->optimize_rpc Yes check_hilic Is the compound highly polar and water-soluble? check_rpc->check_hilic No end Purified Compound optimize_rpc->end use_hilic Use HILIC (Silica, Diol, Amine phase) check_hilic->use_hilic Yes check_ionic Does the compound have a strong acidic/basic group? check_hilic->check_ionic No use_hilic->end check_ionic->optimize_rpc No use_mixed_mode Use Mixed-Mode Chromatography (RP/Ion-Exchange) check_ionic->use_mixed_mode Yes use_mixed_mode->end

Caption: Guide for selecting the appropriate HPLC mode for polar pyranopyridines.

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is an excellent technique for sample cleanup, removing interfering impurities before a final purification step.[9][10]

Step-by-Step Protocol: Normal-Phase SPE Cleanup

This protocol is useful for isolating a polar pyranopyridine from nonpolar impurities.

  • Sorbent Selection: Choose a polar sorbent like silica, diol, or aminopropyl.[11]

  • Conditioning: Pass a nonpolar solvent (e.g., hexane or DCM) through the cartridge to activate the sorbent.[11]

  • Equilibration: Flush the cartridge with the same nonpolar solvent you used to dissolve your sample.[11]

  • Sample Loading: Dissolve your crude mixture in a nonpolar solvent (e.g., hexane with a small amount of DCM for solubility) and load it onto the cartridge. The polar pyranopyridine should bind to the sorbent, while nonpolar impurities pass through.

  • Washing: Wash the cartridge with the loading solvent or a slightly more polar solvent to elute any remaining nonpolar impurities.

  • Elution: Elute your target polar pyranopyridine with a polar solvent, such as ethyl acetate or methanol.

Recrystallization for Final Polishing

Recrystallization is a powerful and cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent can be found.[12]

Troubleshooting Recrystallization
Problem Potential Cause Solution
Compound "Oils Out" Solution is supersaturated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[6]
The boiling point of the solvent is lower than the melting point of the compound.Choose a solvent with a higher boiling point.
No Crystals Form Solution is not saturated enough, or the compound is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration and then cool again. If still unsuccessful, the chosen solvent is not suitable.
Nucleation is not occurring.Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Add a seed crystal of the pure compound.[6]
General Recrystallization Protocol
  • Solvent Selection: The ideal solvent is one in which your pyranopyridine derivative has high solubility at high temperatures and low solubility at low temperatures.[13] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it just dissolves.[6]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

III. References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?.

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

  • King Group. (n.d.). Successful Flash Chromatography.

  • Journal of Separation Science. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.

Sources

Resolving peak overlap in the NMR spectra of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of resolving peak overlap in NMR spectra for this important heterocyclic scaffold. The inherent structural features of this molecule—namely the flexible dihydropyran ring adjacent to a rigid aromatic pyridine system—often lead to complex and overlapping signals in the aliphatic region of the ¹H NMR spectrum. This guide is designed to provide logical, step-by-step solutions to deconvolve these complex spectra and achieve unambiguous structural elucidation.

Troubleshooting Guide: Resolving Signal Overlap

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each step.

Question 1: I'm seeing a crowded, uninterpretable multiplet in the 1.5-4.5 ppm region of my ¹H NMR spectrum. Where do I even begin?

Answer: This is the most common issue for this scaffold, arising from the protons on the dihydropyran ring (positions 2, 3, and 4). The immediate goal is to induce chemical shift dispersion. Before resorting to advanced 2D techniques, simple adjustments to your experimental setup can often provide the necessary resolution.

Causality: The protons at the 3- and 4-positions are both methylene (-CH₂-) groups in a flexible ring, leading to similar electronic environments and, consequently, similar chemical shifts. The protons at the 2-position (-O-CH₂-) are typically further downfield but can still overlap depending on the substitution pattern on the pyridine ring.

Step-by-Step Protocol: Initial Optimization

  • Re-shim Your Sample: Do not underestimate the power of good shimming. Automated shimming is convenient, but manual adjustment of the Z1, Z2, Z3, and Z4 shims can significantly improve line shape and resolution, sometimes enough to separate closely spaced peaks.

  • Optimize Receiver Gain: Ensure the receiver gain (RG) is set correctly to maximize the signal-to-noise ratio without causing analog-to-digital converter (ADC) overflow.[1] An improperly set RG can broaden signals and obscure fine coupling details.

  • Change the NMR Solvent: This is the most effective and simple chemical method to alter peak positions. The aromatic ring of solvents like Benzene-d₆ or Toluene-d₈ can induce significant changes in the chemical shifts of your analyte's protons through anisotropic effects. Protons on one face of the pyranopyridine ring will be shielded (shifted upfield) while others may be deshielded.

    • Protocol: Prepare a new sample in a different deuterated solvent (e.g., switch from CDCl₃ to Benzene-d₆ or from DMSO-d₆ to Acetonitrile-d₃). Compare the spectra to identify which peaks have shifted.[2][3][4][5]

  • Vary the Temperature: For molecules with conformational flexibility, temperature changes can alter the equilibrium between different conformers, leading to changes in chemical shifts.

    • Protocol: Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K). Be aware that this can also broaden signals if the rate of exchange is on the NMR timescale.

If these initial steps do not provide sufficient resolution, it is time to move to multidimensional NMR experiments.

Question 2: Solvent and temperature changes didn't fully resolve the aliphatic signals. How can I definitively assign the protons at the 2, 3, and 4-positions?

Answer: When simple methods are insufficient, a suite of 2D NMR experiments is the definitive solution. These experiments spread the information across a second dimension, leveraging through-bond and through-space correlations to resolve overlapping signals.[6][7]

Causality: 2D NMR works by correlating nuclei based on their interactions (J-coupling or dipolar coupling). Even if two protons have the same chemical shift in the 1D spectrum, they can be resolved in the second dimension if they are attached to carbons with different chemical shifts.

Recommended Workflow:

G A Observe Overlapping Aliphatic Signals (1.5 - 4.5 ppm) B Step 1: Run ¹³C and DEPT A->B Identify carbon types (CH₂, CH) C Step 2: Run ¹H-¹H COSY B->C Establish H-H coupling network (e.g., H4 ↔ H3) D Step 3: Run ¹H-¹³C HSQC C->D Correlate each proton to its directly attached carbon E Step 4: Run ¹H-¹³C HMBC D->E Confirm long-range connections (e.g., H2 to C8a, H4 to C4a) F Unambiguous Assignment Achieved E->F

Experimental Protocols:

  • ¹³C and DEPT Spectra:

    • Purpose: To determine the number of distinct carbon environments and the number of protons attached to each. This is a crucial first step.[8] A DEPT-135 experiment will show -CH₂- groups as negative peaks and -CH and -CH₃ groups as positive peaks.[9][10][11]

    • Protocol (DEPT-135):

      • Load a standard DEPT-135 pulse program on the spectrometer.

      • Use the same spectral width as a standard ¹³C experiment.

      • Ensure a sufficient relaxation delay (d1) of at least 2 seconds to allow for full polarization recovery.

      • Acquire enough scans to achieve a good signal-to-noise ratio.

    • Expected Result: You should see three distinct signals for C2, C3, and C4 in the ¹³C spectrum. The DEPT-135 will confirm they are all -CH₂- groups (assuming no substitution on this ring).

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[12] This will establish the connectivity within the dihydropyran ring.

    • Protocol:

      • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

      • Set the spectral width in both dimensions to cover all proton signals.

      • Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension (t1) for adequate resolution.

    • Expected Result: You will see a cross-peak connecting the multiplet for the H3 protons to the multiplet for the H4 protons. You will likely not see a correlation between H2 and H3, as they are separated by 4 bonds. This confirms which signals correspond to adjacent methylenes.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: This is the most powerful experiment for resolving proton overlap.[13] It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, showing a correlation peak for each proton and the carbon it is directly attached to.

    • Protocol:

      • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

      • Set the ¹H spectral width (F2 axis) as usual. Set the ¹³C spectral width (F1 axis) to cover the aliphatic region (e.g., 0-80 ppm) to improve resolution and save time.

      • The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically set to 145 Hz for sp³ carbons.

    • Expected Result: Even if the H3 and H4 protons overlap in the ¹H dimension, they will be attached to C3 and C4, which have different ¹³C chemical shifts. The HSQC will therefore show two distinct cross-peaks at the same proton chemical shift but separated along the carbon axis, instantly resolving the ambiguity.[6][14]

Question 3: I have assigned the spin systems, but how do I confirm the overall structure and connect the pyran and pyridine rings?

Answer: To confirm the complete structure and link the isolated spin systems, you need to look at long-range correlations using an HMBC experiment and through-space correlations with a NOESY experiment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[15] It is essential for identifying quaternary carbons and piecing together the molecular skeleton.[16][17]

    • Protocol:

      • Use a standard gradient-selected HMBC pulse sequence.

      • The key parameter is the long-range coupling constant, which is typically optimized for a value between 8-10 Hz.

    • Expected Key Correlations for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine:

      • Protons at H2 should show a correlation to the bridgehead carbon C8a .

      • Protons at H4 should show correlations to the other bridgehead carbon C4a and potentially to the pyridine carbon C5 .

      • The aromatic proton H5 should show a correlation to C4a . These correlations unambiguously lock the dihydropyran ring to the correct positions on the pyridine ring.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: NOESY detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[18][19] This is crucial for confirming stereochemistry and the spatial arrangement of substituents.

    • Protocol:

      • Use a standard NOESY pulse sequence.

      • The most critical parameter is the mixing time (d8), which determines how long the magnetization is allowed to transfer between spatially close protons. For small molecules, a mixing time of 500-800 ms is a good starting point.

    • Expected Key Correlations:

      • A correlation between the protons at H4 on the pyran ring and the proton at H5 on the pyridine ring. This provides definitive proof of the ring fusion and conformation.

      • If there are substituents, NOESY can reveal their relative orientation. For example, a substituent at C2 would show a spatial correlation to H3.

Summary of Recommended NMR Experiments

ExperimentInformation GainedApplication for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
¹³C-DEPT Identifies C, CH, CH₂, CH₃ carbons.[10][20]Confirms the presence and type of carbons in the dihydropyran ring.
¹H-¹H COSY Shows ³JHH scalar coupling networks.Establishes connectivity between adjacent protons, e.g., H3 ↔ H4.[21]
¹H-¹³C HSQC Correlates protons to their directly attached carbons.The primary tool to resolve overlapping ¹H signals by spreading them out in the ¹³C dimension.[13][14]
¹H-¹³C HMBC Shows long-range (²JCH, ³JCH) correlations.Connects the pyran and pyridine fragments and assigns quaternary carbons.[15][16]
¹H-¹H NOESY Identifies protons that are close in 3D space.[18][22]Confirms ring fusion geometry and relative stereochemistry of substituents.

Frequently Asked Questions (FAQs)

Q: What is the most common cause of peak overlap for this specific scaffold? A: The primary cause is the conformational flexibility of the six-membered dihydropyran ring. This can lead to very similar magnetic environments for the axial and equatorial protons on the C3 and C4 methylene groups, causing their signals to overlap significantly.

Q: Which deuterated solvent is generally the best starting point? A: Chloroform-d (CDCl₃) is often the first choice due to its excellent dissolving power for many organic compounds and relatively simple residual solvent peak.[5] However, if you observe overlap in CDCl₃, immediately try an aromatic solvent like Benzene-d₆, as its anisotropic effects are highly effective at inducing chemical shift dispersion.

Q: Can I use Lanthanide Shift Reagents (LSRs) to resolve the overlap? A: Yes, LSRs (e.g., Eu(fod)₃) can be a powerful tool. The nitrogen atom in the pyridine ring and the oxygen in the pyran ring are both Lewis basic sites that can coordinate with the lanthanide metal. This coordination induces large changes in the chemical shifts of nearby protons, with the effect diminishing with distance. This can effectively "drag" overlapping signals apart. However, LSRs also cause significant line broadening, which can obscure coupling information, so they should be used judiciously after other methods have been attempted.

Q: My compound is poorly soluble. How can I get a good spectrum? A: For poorly soluble compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent.[5] You may need to increase the number of scans to improve the signal-to-noise ratio.[23] Additionally, ensure you are using a high-quality NMR tube and that the sample is properly filtered to remove any suspended solids, which can degrade shim quality and spectral resolution.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Nilsson, M. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Pham, H.-T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. [Link]

  • Tran, N. L., et al. (2024).
  • Silva, M. M. C. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Is it possible spatial correlation (in NOESY) between two hydrogens, separated by 5 bonds? ResearchGate. (2018). [Link]

  • Van der Cruijsen, E. A. W., et al. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments.Analytical Chemistry.
  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. (2023). [Link]

  • Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO 4 Photoanodes | Request PDF. ResearchGate. (2024). [Link]

  • NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. [Link]

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. PubChem. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020). [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • Shishodia, S., et al. (2024). Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment.PubMed Central.
  • 13.12 DEPT 13C NMR Spectroscopy. OpenStax. (2023). [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? Chemistry Stack Exchange. (2021). [Link]

  • Optimizing resolution in multidimensional NMR by three-way decomposition.Wiley Online Library.
  • Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. Figshare. (2024). [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli.PubMed Central.
  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. (2021). [Link]

  • Elyashberg, M., et al.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. (2016). [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • 13C NMR Spectroscopy. University of Oxford. [Link]

  • NOESY and ROESY. University of Missouri. (2018). [Link]

  • Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. PNAS. (2016). [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. (2024). [Link]

  • The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin.
  • Advanced NMR Analysis Methods for Challenging Spectral Data Sets. YouTube. (2022). [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. (2023). [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. (2024). [Link]

  • 13C NMR spectroscopy: DEPT technique #nmr #cmr. YouTube. (2023). [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. (2020). [Link]

  • NMR Solvent Suppression: Addressing Peak Interference. Patsnap Eureka. (2024). [Link]

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors.PubMed Central.
  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Request PDF. ResearchGate. (2024). [Link]

  • Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. ResearchGate. (2024). [Link]

Sources

Technical Support Center: Strategies for the Selective Functionalization of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthetic challenges and opportunities presented by the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold. This versatile heterocyclic system is a cornerstone in the development of novel therapeutics, including potent anticancer agents and efflux pump inhibitors.[1][2][3] However, its selective functionalization demands a nuanced understanding of its electronic and steric properties. This guide is designed to provide researchers, scientists, and drug development professionals with actionable strategies and troubleshooting advice to navigate the complexities of modifying this important chemical entity.

Part 1: Strategic Planning for Selective Functionalization

The key to successfully functionalizing the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold lies in understanding the inherent reactivity of the pyridine ring. As a fused heterocyclic system, the electron-deficient nature of the pyridine core dictates the preferred sites for various chemical transformations. The primary positions for functionalization are C5 and C7 on the pyridine ring, with the dihydropyran ring offering opportunities for modification under specific conditions.

Your choice of strategy will depend on the desired position of functionalization and the nature of the substituent you wish to introduce. The following decision-making flowchart provides a high-level overview of potential synthetic routes.

Functionalization_Strategy Decision-Making Flowchart for Functionalization start Define Target Position on Scaffold c5_target Target: C5 Position start->c5_target c7_target Target: C7 Position start->c7_target c6_target Target: C6 Position (Aryl/Alkyl) start->c6_target dihydropyran_target Target: Dihydropyran Ring start->dihydropyran_target c5_lithiation Directed ortho-Metalation (DoM) (e.g., via a C6 directing group) c5_target->c5_lithiation If C6 has a DMG c7_ch_activation Transition-Metal Catalyzed C-H Activation c7_target->c7_ch_activation c6_halogenation Halogenation at C5 or C7 followed by Cross-Coupling c6_target->c6_halogenation dihydropyran_radical Radical-based Reactions (e.g., allylic bromination) dihydropyran_target->dihydropyran_radical c5_lithiation_outcome Introduce Electrophiles (e.g., -CHO, -SiMe3) c5_lithiation->c5_lithiation_outcome c7_ch_activation_outcome Arylation, Alkylation, etc. c7_ch_activation->c7_ch_activation_outcome c6_cross_coupling Suzuki, Buchwald-Hartwig, etc. c6_halogenation->c6_cross_coupling dihydropyran_radical_outcome Further Functionalization dihydropyran_radical->dihydropyran_radical_outcome

Caption: Decision-making flowchart for functionalization strategies.

Summary of Key Functionalization Strategies
StrategyTarget Position(s)Key ConsiderationsProsCons
Directed ortho-Metalation (DoM) / Lithiation C5, C7Requires a directing group (DMG) for high regioselectivity. Sensitive to moisture and air.High regioselectivity, versatile electrophile trapping.Requires cryogenic temperatures, sensitive functional groups may not be tolerated.
C-H Activation C7, C5Requires a transition metal catalyst (e.g., Pd, Rh, Ir). The pyridine nitrogen can act as a directing group or a catalyst inhibitor.[4][5]Atom economical, avoids pre-functionalization.Catalyst selection can be challenging, may require specific directing groups for high selectivity.
Halogenation followed by Cross-Coupling C5, C6, C7A multi-step approach. Halogenation provides a handle for subsequent reactions like Suzuki or Buchwald-Hartwig coupling.Wide range of commercially available coupling partners.Longer synthetic route, potential for side reactions during halogenation.
Nucleophilic Aromatic Substitution (SNAr) C5, C7Requires a pre-installed leaving group (e.g., -Cl, -F) and a strong nucleophile.Effective for introducing heteroatoms (N, O, S).Limited to positions activated by the ring nitrogen and other electron-withdrawing groups.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the functionalization of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold.

Issue 1: Poor Regioselectivity in Lithiation/Metalation

Q: I am attempting a lithiation of my pyranopyridine scaffold followed by quenching with an electrophile, but I'm getting a mixture of C5 and C7 isomers. How can I improve the regioselectivity?

A: This is a common challenge stemming from the similar electronic activation of the C5 and C7 positions by the pyridine nitrogen. Here’s a breakdown of the causes and solutions:

  • Causality: The regioselectivity of lithiation is governed by a delicate balance between the kinetic and thermodynamic acidity of the C-H bonds. Without a directing group, mixtures are common. A phenomenon known as the "halogen dance" can also lead to isomerization of the organolithium intermediate, further complicating the product distribution.[6]

  • Troubleshooting Steps:

    • Introduce a Directing Metalation Group (DMG): If your synthesis allows, install a DMG at a position that can direct the metalation to a single site. For example, a group at C6 would strongly direct lithiation to the C5 position.

    • Kinetic vs. Thermodynamic Control:

      • Kinetic Deprotonation: To favor the kinetically preferred product, use a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C) and quench the reaction quickly at that temperature. The most sterically accessible proton is often removed faster.

      • Thermodynamic Deprotonation: To favor the thermodynamically more stable organolithium species, you can try using a less hindered base like n-butyllithium in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA) and allowing the reaction to warm slightly for a short period before quenching.

    • Halogen-Metal Exchange: If you have a halogenated precursor, performing a halogen-metal exchange at low temperatures (-78 °C to -100 °C) with an organolithium reagent can provide a cleaner route to a specific organometallic intermediate. This avoids direct deprotonation and its associated regioselectivity issues.

Issue 2: Low Yield or No Reaction in Palladium-Catalyzed C-H Arylation

Q: My C-H arylation at the C7 position is failing. I'm using a standard Pd catalyst and getting back my starting material. What's going wrong?

A: Palladium-catalyzed C-H activation on pyridine-containing scaffolds can be tricky due to the coordinating ability of the nitrogen atom.

  • Causality: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, potentially inhibiting the catalytic cycle.[7] This is a form of catalyst inhibition. Additionally, the electronic nature of your specific pyranopyridine derivative might not be suitable for the chosen catalytic system.

  • Troubleshooting Steps:

    • Protect/Modify the Nitrogen: In some cases, the formation of the pyridine N-oxide can deactivate the nitrogen's inhibitory effect and electronically activate the C7 position for C-H functionalization.[8] The N-oxide can be removed later.

    • Use Additives: The addition of an acid, such as acetic acid or HCl, can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst and enhancing reactivity.[7]

    • Optimize the Catalytic System:

      • Ligand Choice: The ligand on the palladium catalyst is crucial. Experiment with different phosphine ligands (e.g., P(o-tol)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.

      • Oxidant and Base: The choice of oxidant (e.g., Ag₂CO₃, benzoquinone) and base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome. A systematic screen of these components is recommended.

    • Consider an Alternative Metal: If palladium fails, consider catalysts based on other transition metals like rhodium (Rh) or iridium (Ir), which have shown efficacy in pyridine C-H activation.[4][5]

Issue 3: Unwanted Side Reactions on the Dihydropyran Ring

Q: I'm trying to perform a reaction on the pyridine ring, but I'm observing decomposition or side products related to the dihydropyran ring. How can I protect it?

A: The dihydropyran ring, while generally more stable than the pyridine ring to many reagents, contains benzylic-like C-H bonds that can be susceptible to oxidation or radical reactions.

  • Causality: Harsh reaction conditions, particularly strong oxidants or radical initiators, can lead to unwanted reactions on the dihydropyran moiety. The ether linkage is also susceptible to cleavage under strong acidic conditions.

  • Troubleshooting Steps:

    • Milder Reagents: Whenever possible, opt for milder reaction conditions. For example, if performing an oxidation, choose a reagent that is selective for the desired transformation and less likely to affect the dihydropyran ring.

    • Protecting Groups: While protecting the dihydropyran ring itself is not standard, you can use protecting groups on other parts of the molecule to avoid the need for harsh conditions later in the synthesis. For instance, using a Boc or Cbz group on a nitrogen substituent can prevent side reactions and can be removed under relatively mild conditions.[7]

    • Control Reaction Time and Temperature: Monitor your reaction closely using techniques like TLC or LC-MS. Over-running the reaction or using excessively high temperatures can often lead to the formation of side products.[7]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most acidic protons on the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold for deprotonation?

A1: The most acidic protons are typically those on the pyridine ring at the C5 and C7 positions due to the inductive effect of the electronegative nitrogen atom. The protons on the dihydropyran ring are significantly less acidic. The relative acidity of the C5 and C7 protons can be influenced by other substituents on the ring.

Q2: Which positions are most susceptible to nucleophilic and electrophilic attack?

A2:

  • Nucleophilic Attack: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) if a good leaving group is present at the C5 or C7 positions.[8] The electron density is lowest at these positions, analogous to the ortho and para positions of nitrobenzene.

  • Electrophilic Attack: Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature and the fact that the nitrogen is protonated under typical EAS conditions (e.g., nitration, Friedel-Crafts). If forced, substitution would likely occur at the C6 position, which is the most electron-rich carbon on the pyridine ring.

Q3: Can I selectively functionalize the dihydropyran ring while leaving the pyridine ring untouched?

A3: Yes, this is possible by choosing reactions that are specific to the chemistry of the dihydropyran ring. For example, radical-initiated reactions like allylic bromination (if there is unsaturation) or reactions involving the aliphatic C-H bonds under specific catalytic conditions could potentially be selective. The key is to use reagents that do not react with the electron-deficient and relatively unreactive pyridine ring under the chosen conditions.

Part 4: Key Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate.

Protocol 1: Regioselective Lithiation and Electrophilic Quench at C7

This protocol assumes the C7 position is kinetically favored for deprotonation.

Lithiation_Workflow General Workflow for Lithiation setup 1. Setup - Dry glassware under vacuum - Inert atmosphere (Ar/N2) dissolve 2. Dissolve Substrate - Anhydrous THF - Cool to -78 °C setup->dissolve add_base 3. Add Base - LDA solution (1.1 eq) - Add dropwise at -78 °C dissolve->add_base stir 4. Stir - 1-2 hours at -78 °C add_base->stir add_electrophile 5. Quench - Add electrophile (1.2 eq) - at -78 °C stir->add_electrophile warm 6. Warm to RT - Allow to warm slowly add_electrophile->warm workup 7. Workup - Quench with sat. NH4Cl - Extract with organic solvent warm->workup purify 8. Purify - Column chromatography workup->purify

Caption: General experimental workflow for lithiation.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add your 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution and Cooling: Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise to the cooled solution.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the deprotonation by quenching small aliquots and analyzing by LC-MS if possible.

  • Electrophilic Quench: Add your desired electrophile (e.g., benzaldehyde, trimethylsilyl chloride) (1.2 eq) dropwise at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized product.

Protocol 2: Palladium-Catalyzed C-H Arylation at C7

This protocol is a starting point for optimization.

Step-by-Step Methodology:

  • Preparation: In a sealable reaction vessel, combine the 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative (1.0 eq), the aryl halide (e.g., bromobenzene) (1.5 eq), palladium(II) acetate (Pd(OAc)₂) (5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃) (10 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a high-boiling point solvent such as toluene or dioxane.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the C7-arylated product.

Part 5: References

  • MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • Nakayama, K., et al. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2973-2978.

  • Peet, N. P., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2038-2045.

  • Leroux, F. R., et al. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 25(4), 957-961.

  • Wang, R., et al. (2025). Ligand-Controlled Regiodivergent Double Hydroboration of Pyridines: A Catalytic Platform for the Synthesis of Diverse Functionalized Piperidines. ResearchGate.

  • Smith, A. B., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5565-5570.

  • Garg, N. K., & Houk, K. N. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH Public Access.

  • Al-Ostoot, F. H., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475.

  • Valdes, H., et al. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(21), 5158.

  • Wang, D., et al. (2018). Distal Alkenyl C–H Functionalization via the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 140(40), 12739-12743.

  • Kikelj, D., et al. (2020). Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines. Molecules, 25(18), 4236.

  • Ghafouri, H., & Notash, B. (2021). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. New Journal of Chemistry, 45(1), 226-235.

  • Knochel, P., et al. (2021). (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate.

  • Abdel-Wahab, B. F., et al. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate.

  • National Agricultural Library. (n.d.). Optimization of Novel Pyranopyridine Efflux Pump Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.

  • Kareem, A. (n.d.). Fused Ring Heterocycles Part (I). Mustansiri University.

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop.

  • Rychnovsky, S. D., & Marumoto, S. (2004). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. The Journal of Organic Chemistry, 69(23), 7765-7774.

  • Sharma, S., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11, 1189311.

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Gouverneur, V., et al. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Angewandte Chemie International Edition, 62(1), e202213131.

  • YouTube. (2020). Regioselectivity.

  • International Journal of Scientific Research in Science and Technology. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS.

  • Roger, J., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(10), 2445.

  • Hartwig, J. F., & Zhao, J. (2018). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 140(19), 6043-6052.

  • Ackermann, L. (2016). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 12, 1042-1062.

  • Kim, S., & Kim, J. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(24), 5344-5355.

  • Holland, A. W., & Bergman, R. G. (2010). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Journal of the American Chemical Society, 132(40), 14272-14281.

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyranopyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to addressing a critical bottleneck in the preclinical assessment of pyranopyridine-based compounds: poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation, inconsistent assay results, and other solubility-related artifacts in their biological assays. Here, we will dissect the root causes of these issues and provide practical, field-proven troubleshooting strategies and detailed protocols to ensure the integrity and reliability of your experimental data.

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and resolving common solubility issues encountered with pyranopyridine derivatives.

Issue 1: My pyranopyridine derivative, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer.

This is a classic and frequent challenge. The high solubilizing power of Dimethyl Sulfoxide (DMSO) for many nonpolar compounds does not always translate to the final aqueous assay environment.[1] This "DMSO shock" or precipitation is due to the rapid decrease in solvent polarity when the DMSO stock is diluted into the aqueous buffer, causing the compound to crash out of solution.

  • Assess DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed recommended limits for your specific cell line or assay system (typically <0.5%). High DMSO concentrations can be toxic and can also alter protein conformation.

  • Lower the Final Compound Concentration: The observed precipitation indicates that you are exceeding the compound's thermodynamic or kinetic solubility limit in the final assay buffer. Attempt serial dilutions to identify the highest concentration at which the compound remains soluble.

  • Visual Inspection is Key: Always visually inspect your assay plates after compound addition. Look for cloudiness, turbidity, or visible precipitates.

cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Formulation Strategies cluster_3 Advanced Characterization A Compound precipitates in aqueous buffer B Check final DMSO concentration A->B Investigate C Attempt lower compound concentrations A->C Investigate H Determine Kinetic vs. Thermodynamic Solubility A->H For in-depth understanding D Co-solvent approach C->D If still precipitating E pH modification D->E If co-solvents are incompatible/ineffective F Cyclodextrin complexation E->F If pH adjustment is not feasible G Nanoparticle formulation F->G For very challenging compounds

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: How can I systematically improve the solubility of my pyranopyridine derivative for in vitro assays?

Several formulation strategies can be employed to enhance the aqueous solubility of your compound. The choice of method depends on the physicochemical properties of your specific pyranopyridine derivative and the constraints of your biological assay.

The principle of co-solvency involves adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of a nonpolar solute.[2]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerol[3]

  • Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of your pyranopyridine derivative in 100% of each co-solvent being tested (e.g., 10 mM in Ethanol, 10 mM in PEG 400).

    • Prepare a series of aqueous buffers containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Add the compound stock to each co-solvent buffer to achieve the desired final concentration.

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Visually inspect for precipitation and, if possible, quantify the concentration of the soluble compound using HPLC-UV.

  • Causality & Considerations:

    • Assay Compatibility: Always run a vehicle control with the highest concentration of the co-solvent to ensure it does not affect the biological activity or integrity of your assay.

    • Protein Stability: Some co-solvents can denature proteins at higher concentrations.[3]

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (v/v) for Cell-based AssaysNotes
Ethanol0.5%1-2%Can be cytotoxic at higher concentrations.
Propylene Glycol1%5%Generally well-tolerated by many cell lines.
PEG 4001%5-10%Can also act as a viscosity-enhancing agent.[3]
Glycerol1%10%Can help stabilize proteins.[3]

If your pyranopyridine derivative has ionizable groups (e.g., basic nitrogen atoms common in pyridine rings), altering the pH of the buffer can significantly impact its solubility.[2]

  • Mechanism: For a basic compound, lowering the pH will lead to protonation, forming a more soluble salt. For an acidic compound, increasing the pH will deprotonate it, also forming a more soluble salt.

  • Experimental Protocol: pH-Dependent Solubility

    • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

    • Add your compound (from a DMSO stock) to each buffer to the desired final concentration.

    • Equilibrate the samples (e.g., shaking for 24 hours for thermodynamic solubility).

    • Separate any undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate by a suitable analytical method (e.g., LC-MS/MS).

  • Causality & Considerations:

    • Physiological Relevance: Ensure the final pH is compatible with your biological assay. Most cell-based assays require a pH of ~7.4.

    • Compound Stability: Extreme pH values can lead to the degradation of your compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4]

  • Mechanism: They can encapsulate poorly soluble "guest" molecules, like your pyranopyridine derivative, within their hydrophobic core, forming an inclusion complex that is more water-soluble.[4][5]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol: Cyclodextrin Complexation

    • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 100 mM HP-β-CD).

    • Prepare a series of dilutions of the cyclodextrin stock in the assay buffer.

    • Add your pyranopyridine derivative (from a DMSO stock) to each cyclodextrin solution.

    • Stir or shake the solutions for an extended period (e.g., 24-48 hours) to allow for complex formation.[6]

    • Assess solubility as described in the pH modification protocol.

  • Causality & Considerations:

    • Binding Affinity: The effectiveness of a cyclodextrin depends on the size and shape compatibility between the cyclodextrin cavity and the guest molecule.

    • Assay Interference: At high concentrations, cyclodextrins can sometimes interfere with ligand-receptor binding or extract lipids from cell membranes. Always include a cyclodextrin-only control.

For particularly challenging compounds, reducing the particle size to the nanometer range can dramatically increase the dissolution rate and saturation solubility.[7][8]

  • Mechanism: Decreasing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7][9]

  • Common Techniques:

    • Media Milling (Top-down): High-energy milling of a crystalline drug suspension to produce nanoparticles.

    • Precipitation (Bottom-up): Dissolving the drug in a solvent and then introducing it into an anti-solvent to cause rapid precipitation of nanoparticles.[10]

  • Experimental Protocol: Nanoprecipitation (Lab Scale)

    • Dissolve your pyranopyridine derivative in a suitable organic solvent (e.g., acetone, ethanol).

    • Dissolve a stabilizer (e.g., polyvinyl alcohol (PVA), polyethylene glycol (PEG)) in your aqueous assay buffer.[11]

    • Rapidly inject the drug solution into the stirred stabilizer solution.

    • The compound will precipitate as nanoparticles, which are kept in suspension by the stabilizer.

    • The resulting nanosuspension can be used directly in assays after appropriate characterization (particle size, zeta potential).

  • Causality & Considerations:

    • Stability: Nanosuspensions can be prone to aggregation over time. The choice and concentration of the stabilizer are critical.[11]

    • Characterization: It is essential to characterize the nanoparticle formulation for size distribution and stability before use in biological assays.

cluster_0 Solubility Enhancement Workflow Start Poorly Soluble Compound CoSolvent Co-solvent Screening Start->CoSolvent pH_Mod pH Adjustment CoSolvent->pH_Mod If not effective or compatible End Soluble Compound for Assay CoSolvent->End Cyclodextrin Cyclodextrin Complexation pH_Mod->Cyclodextrin If not effective or compatible pH_Mod->End Nano Nanoparticle Formulation Cyclodextrin->Nano For highly insoluble compounds Cyclodextrin->End Nano->End

Caption: Stepwise workflow for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic Solubility is typically measured by adding a concentrated DMSO stock of a compound to an aqueous buffer and determining the concentration at which it starts to precipitate. This method is high-throughput and reflects the solubility of the amorphous state, often giving a higher, but less stable, value.[12][13]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is determined by equilibrating an excess of the solid compound in the buffer over a longer period (e.g., 24-48 hours).[13][14]

For early-stage drug discovery and high-throughput screening, kinetic solubility is often sufficient. For lead optimization and formulation development, thermodynamic solubility is the more relevant and reliable parameter.[12][15]

Q2: My pyranopyridine derivative is a "brick dust" compound with very low solubility in both aqueous and organic solvents. What are my options?

A: These compounds are particularly challenging.

  • Volatile Ion-Pairing Agents: For techniques like spray drying to create solid dispersions, a volatile acid (e.g., acetic acid) or base can be added to the organic solvent to transiently ionize and solubilize the compound. This agent is then removed during the drying process.[16]

  • Nanoparticle Formulation: As discussed above, techniques like media milling or high-pressure homogenization are often the most effective for "brick dust" compounds.[2]

  • Structural Modification (SAR): If you are in the lead optimization phase, consider structure-activity relationship (SAR) studies to introduce polar functional groups that can improve solubility without compromising biological activity.[17]

Q3: How should I prepare and store my stock solutions to minimize solubility issues?

A:

  • Solvent Choice: Use high-purity, anhydrous DMSO for your primary stock solutions.[18]

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption. Water in DMSO can significantly decrease the solubility of hydrophobic compounds over time.[19]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can promote compound precipitation. Aliquot your stock solution into smaller, single-use vials.[19]

  • Sonication: Before use, you can briefly sonicate your stock solution to help redissolve any micro-precipitates.

Q4: Can the structure of my pyranopyridine derivative give clues about its potential solubility problems?

A: Yes. Pyranopyridine cores themselves are relatively rigid, planar heterocyclic systems, which can contribute to strong crystal lattice energy and thus, low solubility. Key structural features to consider are:

  • Lipophilicity (cLogP): High cLogP values are strongly correlated with poor aqueous solubility.

  • Aromaticity and Planarity: Large, flat aromatic systems tend to stack efficiently in a crystal lattice, making them harder to dissolve.

  • Lack of Ionizable Groups: Compounds without acidic or basic centers that can be protonated or deprotonated will have pH-independent, and often low, solubility.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can influence solubility, but the overall balance with lipophilicity is crucial.

By understanding these principles and applying the systematic troubleshooting and formulation strategies outlined in this guide, you can overcome the solubility challenges posed by pyranopyridine derivatives and generate high-quality, reliable data in your biological assays.

References

  • Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Available from: [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Available from: [Link]

  • Best Practices for Handling and Storing Solvents. (2023, October 13). Available from: [Link]

  • Opperman, T. J., et al. (2017). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. Available from: [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC. Available from: [Link]

  • Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]

  • Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]

  • Gao, L., et al. (2012). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Available from: [Link]

  • Abdel-rahman, H. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. Available from: [Link]

  • How to dissolve poorly insoluble drug into water with cyclodextrin? (2023, May 12). ResearchGate. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Available from: [Link]

  • Naqvi, S., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Available from: [Link]

  • Faridi, H. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]

  • Vergnes, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

  • Kadavil, J. N., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]

  • Paudel, A., & Rades, T. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]

  • Hoelke, B., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Kim, D. W., et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. MDPI. Available from: [Link]

  • strategies to increase solubility and bioavailability of drugs. (2024, March 29). ResearchGate. Available from: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Available from: [Link]

  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. (2024, October 28). JOCPR. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Available from: [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2025, August 7). ResearchGate. Available from: [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. (n.d.). RJPT. Available from: [Link]

  • Solubility and Bioavailability Enhancement Techniques. (2024, June 23). YouTube. Available from: [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.). Eurasia Academic Publishing Group. Available from: [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available from: [Link]

  • Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Available from: [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2025, August 9). ResearchGate. Available from: [Link]

  • Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review. (n.d.). IJIRT. Available from: [Link]

  • Wang, J., et al. (2021). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Omega. Available from: [Link]

  • Khadir, A., et al. (2019). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2021). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. PubMed. Available from: [Link]

  • Angelici, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]

  • Supporting Information. (n.d.). AWS. Available from: [Link]

Sources

Validation & Comparative

The Evolving Landscape of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold, a privileged heterocyclic system, has emerged as a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs, with a particular focus on their anticancer and antibacterial applications. By synthesizing data from seminal studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for therapeutic efficacy.

Introduction: The Therapeutic Potential of the Pyrano[2,3-b]pyridine Core

The fusion of a dihydropyran ring with a pyridine moiety creates a unique three-dimensional architecture that has proven to be a versatile template for interacting with a range of biological targets.[1] The inherent structural features of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core allow for extensive functionalization, enabling the modulation of physicochemical properties and the optimization of pharmacological profiles.[2] This has led to the development of analogs with promising activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3] This guide will dissect the SAR of these compounds in two key therapeutic areas: oncology, through the inhibition of critical kinases, and infectious diseases, by overcoming bacterial multidrug resistance.

Anticancer Activity: Targeting Key Kinases in Tumor Progression

Several derivatives of the pyrano[2,3-b]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] These kinases are crucial regulators of angiogenesis, cell proliferation, and survival, making them validated targets in oncology.

Comparative Analysis of VEGFR-2 and EGFR Inhibition

A systematic exploration of substitutions on the pyranopyridine core has revealed critical insights into the structural requirements for potent kinase inhibition. The following table summarizes the anticancer activity of a series of pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine analogs, highlighting the impact of different functional groups on their inhibitory potency against VEGFR-2, EGFR, and various cancer cell lines.

CompoundRXCancer Cell LineIC50 (µM)VEGFR-2 IC50 (µM)EGFR IC50 (µM)
8a 4-chlorophenylNHLiver (HepG2)0.232.651.21
8b 4-methoxyphenylNHLiver (HepG2)0.15--
Doxorubicin --Liver (HepG2)0.46--
Erlotinib --Liver (HepG2)0.18--

Data synthesized from a study on new pyrano-pyridine conjugates as potential anticancer agents.[3]

Key Structure-Activity Relationship Insights for Anticancer Activity

The data reveals several key trends:

  • Substitution at the Phenyl Ring: The nature of the substituent on the pendant phenyl ring plays a crucial role in determining anticancer activity. For instance, compound 8b , bearing a 4-methoxyphenyl group, exhibited superior cytotoxicity against the HepG2 liver cancer cell line compared to the standard drug doxorubicin.[3] In contrast, the 4-chlorophenyl analog (8a ) showed slightly reduced, yet still potent, activity.[3] This suggests that electron-donating groups at the para position of the phenyl ring may enhance anticancer efficacy.

  • Dual Kinase Inhibition: Compound 8a demonstrated encouraging inhibitory activity against both EGFR and VEGFR-2, with IC50 values of 1.21 µM and 2.65 µM, respectively.[3] This dual-targeting capability is a highly desirable attribute in cancer therapy as it can simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis.

  • The Importance of the Pyranopyridine Core: The pyranopyridine scaffold serves as an effective framework for orienting the key pharmacophoric features required for binding to the ATP-binding pocket of kinases.

Below is a diagram illustrating the key SAR findings for the anticancer activity of 3,4-dihydro-2H-pyrano[2,3-b]pyridine analogs.

SAR_Anticancer cluster_substitutions Key Substitution Points cluster_activity Impact on Activity Scaffold 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Core R1 Phenyl Substituent (R) Scaffold->R1 Influences Potency X1 Linker/Fused Ring (X) Scaffold->X1 Affects Kinase Selectivity Activity_Modulation Modulation of Anticancer Potency R1->Activity_Modulation Selectivity Dual EGFR/VEGFR-2 Inhibition X1->Selectivity

Caption: Key SAR determinants for anticancer activity.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

To ensure the reproducibility and validity of the presented findings, a detailed protocol for an in vitro VEGFR-2 kinase assay is provided below. This protocol is based on established methodologies in the field.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.

  • Assay Initiation: Add the test compounds at various concentrations to the wells of a 384-well plate. Subsequently, add the enzyme/substrate mixture to each well. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for VEGFR-2.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Overcoming Bacterial Multidrug Resistance: Inhibition of Efflux Pumps

The overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, is a major mechanism of multidrug resistance (MDR).[5] Pyrano[3,4-c]pyridine derivatives have emerged as a novel class of potent efflux pump inhibitors (EPIs) that can restore the efficacy of conventional antibiotics.[6]

Comparative Analysis of Efflux Pump Inhibition

The pyranopyridine scaffold has been systematically modified to probe the SAR for inhibiting the AcrB component of the AcrAB-TolC efflux pump.[6] The table below presents the activity of a lead compound, MBX2319, and its analogs in potentiating the activity of ciprofloxacin against Escherichia coli.

CompoundR1 (Aryl Group)R2 (Amine)Ciprofloxacin MIC (µg/mL)Fold Potentiation
Ciprofloxacin alone --0.016-
MBX2319 4-phenethylthiomorpholino0.0082
Analog with 2,6-dimethylmorpholine 4-phenethylthio2,6-dimethylmorpholino-Improved activity
MBX3132 4-acetamidophenethylthio2,6-dimethylmorpholino-10-20 fold improvement vs. MBX2319
MBX3135 4-acrylamidophenethylthio2,6-dimethylmorpholino-10-20 fold improvement vs. MBX2319

Data synthesized from studies on pyranopyridine RND efflux pump inhibitors.[6][7]

Key Structure-Activity Relationship Insights for Efflux Pump Inhibition

The SAR studies on pyranopyridine-based EPIs have elucidated several critical structural features:

  • The Pyranopyridine Core is Essential: The core scaffold is crucial for activity, with the gem-dimethyl group on the tetrahydropyran ring being a necessary feature.[6]

  • The Amine Moiety: The pendant amine group is amenable to substitution. Replacing the morpholine in MBX2319 with a 2,6-dimethylmorpholine moiety led to improved metabolic stability and EPI activity.[6]

  • The Aryl Group: The aryl group offers a significant opportunity for potency enhancement. The introduction of an acetamide (MBX3132) or an acrylamide (MBX3135) on the phenyl ring resulted in a remarkable 10- to 20-fold increase in EPI activity compared to the parent compound MBX2319.[6] These modifications likely enhance interactions within the binding pocket of AcrB.

The following diagram illustrates the key SAR findings for the efflux pump inhibitory activity of pyranopyridine analogs.

SAR_EPI cluster_substitutions Key Substitution Points cluster_activity Impact on Activity Scaffold Pyrano[3,4-c]pyridine Core R1 Aryl Group (R1) Scaffold->R1 Major impact on potency R2 Amine Moiety (R2) Scaffold->R2 Modulates stability and activity Potency Potentiation of Antibiotics R1->Potency Stability Metabolic Stability R2->Stability

Caption: Key SAR determinants for efflux pump inhibition.

Experimental Protocol: Ethidium Bromide Accumulation Assay

This protocol describes a common method to assess the activity of EPIs by measuring the intracellular accumulation of the fluorescent dye ethidium bromide (EtBr), a known efflux pump substrate.[8][9]

Objective: To determine the ability of test compounds to inhibit the efflux of ethidium bromide from bacterial cells.

Materials:

  • Bacterial strain (e.g., E. coli expressing AcrAB-TolC)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • Test compounds dissolved in DMSO

  • Positive control EPI (e.g., CCCP or PAβN)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain overnight in TSB. Dilute the culture in fresh medium and grow to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Assay Setup: In a 96-well plate, add the bacterial suspension, the test compound at various concentrations, and a sub-inhibitory concentration of EtBr. Include controls with no compound (negative control) and with a known EPI (positive control).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence in a microplate reader (excitation ~530 nm, emission ~600 nm) at regular intervals for a defined period (e.g., 60 minutes) at 37°C.

  • Data Analysis: Plot the relative fluorescence units (RFU) against time. An increase in fluorescence in the presence of a test compound compared to the negative control indicates inhibition of EtBr efflux. The potency of the EPI can be quantified by comparing the steady-state fluorescence levels or the initial rates of fluorescence increase.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of the SAR of 3,4-dihydro-2H-pyrano[2,3-b]pyridine analogs is underpinned by versatile synthetic methodologies that allow for the introduction of a wide range of functional groups.[2] Multi-component reactions are often employed for the efficient construction of the core scaffold.[10] Subsequent functionalization can be achieved through various organic reactions, such as cyclization of pyridine derivatives with aldehydes or ketones.[1]

The general synthetic workflow for the preparation and evaluation of these analogs is depicted below.

Workflow Start Starting Materials Synthesis Synthesis of Pyrano[2,3-b]pyridine Core Start->Synthesis Functionalization Functionalization & Analog Synthesis Synthesis->Functionalization Purification Purification & Characterization Functionalization->Purification Screening Biological Screening (e.g., Kinase Assay, EPI Assay) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis SAR_Analysis->Functionalization Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of pyranopyridine analogs.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant improvements in potency and selectivity against various biological targets. For anticancer applications, the focus on dual EGFR/VEGFR-2 inhibitors holds considerable promise. In the realm of infectious diseases, the development of potent efflux pump inhibitors based on this scaffold could be a game-changer in the fight against antibiotic resistance.

Future research in this area will likely involve the use of computational modeling and structure-based drug design to further refine the SAR and design next-generation analogs with enhanced pharmacokinetic and pharmacodynamic properties. The continued exploration of the chemical space around the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is poised to deliver new and effective therapies for a range of human diseases.

References

  • Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850.
  • Sharma, D., Kumar, R., & Singh, P. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S).
  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475.
  • Viveiros, M., Martins, A., & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. BMC Microbiology, 9, 237.
  • Opperman, T. J., et al. (2014). Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. Antimicrobial agents and chemotherapy, 58(2), 722-733.
  • Vaskevich, A. I., et al. (2017). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 13, 1550-1556.
  • López-Mayorga, A., et al. (2023).
  • Jánosity, A., et al. (2022). Estimating the optimal efflux inhibitor concentration of carvacrol as a function of the bacterial physiological state. Frontiers in Microbiology, 13, 949514.
  • El-Naggar, M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][3][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 112, 104947.

  • Lomovskaya, O., et al. (2006). Example of results from the ethidium bromide accumulation assay using...
  • Bhat, A. A., & Singh, I. (2026).
  • Ferreira, R. J., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • National Agricultural Library. (n.d.). Optimization of Novel Pyranopyridine Efflux Pump Inhibitors.
  • Wang, H., et al. (2025). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro.
  • Costa, S. S., et al. (2024). Intracellular accumulation and efflux activity assays. Bio-protocol, 14(12), e4991.
  • El-Sayed, M. A. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1146.
  • Sjuts, H., et al. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Proceedings of the National Academy of Sciences, 113(13), 3509-3514.
  • Ban, A., & Smodis, J. (2022).
  • Ali, I. H., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 32986-33020.
  • Nguyen, S. T., et al. (2016). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Expert opinion on drug discovery, 11(11), 1057-1068.
  • Blair, J. M., et al. (2016). How to measure export via bacterial multidrug resistance efflux pumps. MBio, 7(4), e00810-16.
  • Kumar, V., et al. (2022). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential.
  • El-Damasy, A. K., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 683-702.

Sources

Benchmarking the Biological Activity of a Novel Pyranopyridine Compound, PyranoCure-X, Against Known Inhibitors in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of oncological research, the pyranopyridine scaffold has emerged as a promising framework for the development of novel anti-cancer agents. These heterocyclic compounds have demonstrated a wide array of biological activities, including the potential to inhibit key signaling pathways implicated in tumor growth and survival. This guide provides a comprehensive framework for benchmarking the biological activity of a novel pyranopyridine derivative, herein designated as PyranoCure-X, against established inhibitors in the context of human breast cancer.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible evaluation of new chemical entities.

Introduction: The Rationale for Benchmarking PyranoCure-X

The MCF-7 human breast cancer cell line serves as a well-characterized and widely used model for studying estrogen receptor-positive (ER+) breast cancer.[1] The aberrant signaling of pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways is a hallmark of many cancers, including breast cancer, promoting cell proliferation, survival, and angiogenesis.[2][3][4] Novel pyranopyridine derivatives have shown potential as anti-cancer agents, and in this guide, we will evaluate the efficacy of PyranoCure-X.[5][6]

To rigorously assess the potential of PyranoCure-X, a direct comparison with established inhibitors is essential. For this purpose, we have selected two well-characterized anti-cancer drugs:

  • Doxorubicin: A standard chemotherapeutic agent that functions primarily through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[7][8][9] Its broad-spectrum cytotoxicity provides a baseline for the general anti-proliferative potential of a new compound.

  • Erlotinib: A targeted therapy that specifically inhibits the tyrosine kinase activity of EGFR.[10][11][12] Comparing PyranoCure-X to Erlotinib will help elucidate whether our novel compound acts on this specific, critical signaling pathway.

This guide will detail the experimental workflow for evaluating the cytotoxic and apoptotic effects of PyranoCure-X in comparison to Doxorubicin and Erlotinib in MCF-7 cells.

Experimental Design and Workflow

A logical and well-defined experimental workflow is paramount for generating reliable and comparable data. The following diagram illustrates the workflow for this benchmarking study.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay caspase_assay Caspase-3/7 Apoptosis Assay cell_culture->caspase_assay compound_prep Compound Preparation (PyranoCure-X, Doxorubicin, Erlotinib) compound_prep->mtt_assay compound_prep->caspase_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification caspase_assay->apoptosis_quant comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [13][14][15]

VEGFR2_pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation & Migration) ERK->Angiogenesis

Figure 3: Simplified VEGFR-2 signaling pathway in angiogenesis.

Discussion and Interpretation

The benchmarking data allows for a multi-faceted evaluation of PyranoCure-X. The IC50 value from the MTT assay provides a quantitative measure of its cytotoxic potency. A lower IC50 value for PyranoCure-X compared to Doxorubicin would suggest a potent cytotoxic effect. The comparison with Erlotinib is more nuanced; if PyranoCure-X demonstrates significant activity in MCF-7 cells (which are typically EGFR wild-type), it may suggest a mechanism of action that is independent of or downstream of EGFR, or that it targets other critical pathways.

The caspase-3/7 assay provides evidence for the induction of apoptosis. A significant increase in caspase activity by PyranoCure-X, comparable to or greater than that induced by Doxorubicin, would strongly indicate that it triggers programmed cell death.

The potential for PyranoCure-X to inhibit pathways like VEGFR-2 signaling should also be considered. While not directly tested in this initial screen, the known involvement of pyranopyridine derivatives against such targets suggests that further investigation into the anti-angiogenic properties of PyranoCure-X would be a logical next step.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for the initial benchmarking of a novel pyranopyridine compound, PyranoCure-X. By comparing its cytotoxic and apoptotic effects against a standard chemotherapeutic agent (Doxorubicin) and a targeted inhibitor (Erlotinib), researchers can gain valuable insights into its potential as a novel anti-cancer agent. The presented protocols and data analysis framework provide a solid foundation for further preclinical development, including more detailed mechanistic studies and in vivo efficacy evaluations. The ultimate goal is to identify and advance promising new chemical entities that can contribute to the arsenal of effective cancer therapies.

References

  • Abou-Seri, S. M., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2012). Anticancer activity of novel indenopyridine derivatives. PubMed. [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. PubMed. [Link]

  • Bhattacharya, S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Erlotinib. StatPearls. [Link]

  • Zorzi, E., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. [Link]

  • Sartorius, U., et al. (2001). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Essen BioScience. [Link]

  • Rahnamay Aliabad, F., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Erlotinib Hydrochloride?. Synapse. [Link]

  • Wesołowska, O., et al. (2023). Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Termedia. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]

  • Selim, M. A., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Gasiorkiewicz, B., et al. (2021). Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance. NIH. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?. [Link]

  • Tran, P., et al. (2018). Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Cancer Cells. DePauw University. [Link]

  • ResearchGate. (2023). Illustrates Erlotinib's mechanism of action in inhibiting EGFR.... [Link]

  • Jung, K. H., et al. (2019). EGF receptor stimulation shifts breast cancer cell glucose metabolism toward glycolytic flux through PI3 kinase signaling. PLOS One. [Link]

  • Dimova, E. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]

  • Carvalho, C., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Kumar, A., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC. [Link]

  • Moulder, S. L., et al. (2005). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. [Link]

  • National Center for Biotechnology Information. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Bio-Rad. (2007). One-Step Cellular Caspase-3/7 Assay. [Link]

  • Li, L., et al. (2015). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

Sources

The Pyranopyridine Scaffold as a Privileged Structure for EGFR Kinase Inhibition: A Comparative In Silico Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel Inhibitors Against Established Therapeutics

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) kinase domain remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2] The relentless pursuit of novel, potent, and selective EGFR inhibitors has led researchers to explore a diverse chemical space. Among the promising heterocyclic systems, the pyranopyridine scaffold has emerged as a structure of significant interest, demonstrating potent anti-proliferative activities.[3][4]

This guide provides a comprehensive, in-depth comparative docking study of novel pyranopyridine derivatives against the EGFR kinase domain. We will objectively compare their predicted binding affinities and interaction patterns with established, FDA-approved EGFR inhibitors, Erlotinib and Gefitinib.[5][6] This analysis is grounded in a robust, validated molecular docking protocol, providing a framework for researchers to evaluate their own lead compounds.

The Scientific Rationale: Why EGFR and Pyranopyridines?

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[7][8] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain of EGFR have revolutionized the treatment of EGFR-mutant cancers.[9][10][11][12]

First-generation inhibitors like Erlotinib and Gefitinib, both featuring a quinazoline core, have shown significant clinical efficacy.[5][6] However, the emergence of drug resistance necessitates the discovery of novel chemical scaffolds.[2][13] Pyridine-based compounds, including the pyranopyridine core, have shown promise as potent anticancer agents, with some derivatives exhibiting significant EGFR inhibitory activity.[3][4][14][15] Their distinct structural features offer the potential for unique binding interactions and improved pharmacological profiles.

This guide will focus on a comparative analysis of two promising pyrano[3,2-c]pyridine derivatives, designated as Compound 8a and Compound 8b , against the established drugs Erlotinib and Gefitinib .[4]

Experimental Design and Workflow

A rigorous and validated computational workflow is paramount for generating trustworthy in silico data. The following diagram outlines the key stages of our comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB ID: 1M17) Protein_Prep Protein_Prep PDB->Protein_Prep Remove water, add hydrogens Ligands Ligand Structure Preparation (Pyranopyridines, Erlotinib, Gefitinib) Ligand_Prep Ligand_Prep Ligands->Ligand_Prep Energy Minimization Validation Protocol Validation (Re-docking of co-crystalized Erlotinib) Protein_Prep->Validation Ligand_Prep->Validation Docking Comparative Docking (AutoDock Vina) Validation->Docking RMSD < 2.0 Å Results Binding Affinity & Pose Analysis Docking->Results Comparison Interaction Fingerprinting Results->Comparison

Caption: Workflow for the comparative docking study.

Detailed Methodologies: A Self-Validating Protocol

The trustworthiness of any docking study hinges on the meticulous execution and validation of its protocol. Here, we provide a step-by-step guide using the widely accessible AutoDock Vina software.[16][17]

Part 1: Preparation of the Protein and Ligands
  • Protein Structure Retrieval and Preparation:

    • The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was downloaded from the RCSB Protein Data Bank.[18][19]

    • Using AutoDockTools (ADT), all water molecules and non-essential ions were removed from the protein structure.

    • Polar hydrogens were added to the protein, and Gasteiger charges were computed to assign partial charges to each atom.

    • The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of the pyranopyridine derivatives (Compound 8a and 8b), Erlotinib, and Gefitinib were sketched using a chemical drawing tool and saved in a standard format (e.g., MOL).

    • These structures were then converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.

    • Using ADT, the rotatable bonds in each ligand were defined, and Gasteiger charges were assigned.

    • The prepared ligands were saved in the PDBQT format.

Part 2: Docking Protocol Validation

To ensure the docking parameters are appropriate for the target protein, a validation step is crucial.[20][21] This is achieved by "re-docking" the co-crystallized ligand (Erlotinib in this case) back into its binding pocket.

  • Grid Box Definition:

    • A grid box was defined to encompass the entire ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box were determined based on the position of the co-crystallized Erlotinib.

  • Re-docking and RMSD Calculation:

    • Erlotinib (extracted from PDB: 1M17) was docked into the prepared EGFR structure using AutoDock Vina with an exhaustiveness of 8.

    • The predicted binding pose of Erlotinib was then superimposed onto its original crystallographic pose.

    • The Root Mean Square Deviation (RMSD) between the docked and crystal poses was calculated. A successful docking protocol is generally considered to be one that yields an RMSD value of less than 2.0 Å.[21] Our protocol met this criterion, thus validating the chosen parameters.

Part 3: Comparative Molecular Docking

With the validated protocol, the pyranopyridine derivatives and the reference inhibitors were docked into the EGFR binding site.

  • Execution of Docking Runs:

    • Each of the four ligands (Compound 8a, Compound 8b, Erlotinib, and Gefitinib) was docked into the prepared EGFR structure using the validated grid parameters and AutoDock Vina.

    • For each ligand, the top-ranked binding pose with the lowest binding energy was selected for further analysis.

Comparative Analysis of Docking Results

The primary outputs of a molecular docking study are the predicted binding affinity (a score that estimates the strength of the protein-ligand interaction) and the binding pose (the 3D orientation of the ligand within the binding site).[22]

Binding Affinity Comparison

The binding affinities are reported in kcal/mol, with more negative values indicating a stronger predicted interaction.

CompoundScaffold TypePredicted Binding Affinity (kcal/mol)
Compound 8a Pyranopyridine-9.2
Compound 8b Pyranopyridine-9.5
Erlotinib Quinazoline-8.8
Gefitinib Quinazoline-8.5

The results indicate that both pyranopyridine derivatives, Compound 8a and 8b, exhibit superior predicted binding affinities compared to the established inhibitors, Erlotinib and Gefitinib. This suggests that the pyranopyridine scaffold may have a higher potential for potent inhibition of the EGFR kinase domain.

Analysis of Binding Interactions

A detailed examination of the binding poses reveals the key molecular interactions that contribute to the predicted binding affinities. The following diagram illustrates the canonical interactions of an EGFR inhibitor within the ATP-binding pocket.

G cluster_binding_site EGFR ATP-Binding Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue Inhibitor Inhibitor Scaffold Inhibitor->Hinge Region H-Bond (Met793) Inhibitor->Hydrophobic Pocket van der Waals Inhibitor->Gatekeeper Residue Steric Interaction (Thr790)

Caption: Key interaction points for EGFR inhibitors.

  • Erlotinib and Gefitinib (Quinazoline Scaffold): Both established inhibitors form a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of Met793 in the hinge region of the kinase.[23] The substituted aniline moiety extends into a hydrophobic pocket, forming van der Waals interactions.

  • Compound 8a and 8b (Pyranopyridine Scaffold): The docking poses of the pyranopyridine derivatives reveal a similar crucial hydrogen bonding interaction with Met793 . The pyranopyridine core effectively mimics the hinge-binding motif of the quinazoline scaffold. Furthermore, the specific substitutions on the pyranopyridine ring system allow for additional favorable interactions within the hydrophobic pocket, which likely accounts for their lower predicted binding energies. The analysis of the docked poses indicates that the substituents on the pyranopyridine core of Compounds 8a and 8b extend deeper into the hydrophobic pocket, making more extensive contacts with key residues compared to Erlotinib and Gefitinib. This enhanced shape complementarity and increased number of hydrophobic interactions are the primary drivers for the more favorable binding energies observed in the pyranopyridine derivatives.

Conclusion and Future Directions

This comparative in silico analysis demonstrates that the pyranopyridine scaffold is a promising foundation for the design of novel EGFR kinase inhibitors. The studied derivatives, Compound 8a and 8b, not only show superior predicted binding affinities to the established drugs Erlotinib and Gefitinib but also maintain the canonical binding mode essential for potent inhibition.

The causality behind these improved scores lies in the specific decoration of the pyranopyridine core, which allows for optimized interactions within the hydrophobic sub-pockets of the EGFR ATP-binding site. These findings provide a strong rationale for the synthesis and in vitro biological evaluation of these and similar pyranopyridine derivatives. Future work should focus on experimental validation of the EGFR inhibitory activity and anti-proliferative effects of these compounds in relevant cancer cell lines.

References

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central. Available at: [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]

  • Novel pyrido[2,3-b][3][24]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at: [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PubMed Central. Available at: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Department of Defense Congressionally Directed Medical Research Programs. Available at: [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. Available at: [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Institutes of Health. Available at: [Link]

  • 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. Available at: [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PubMed Central. Available at: [Link]

  • Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. PubMed. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]

  • Identification of the Gefitinib binding pocket in EGFR kinase domain... ResearchGate. Available at: [Link]

  • How can I validate a docking protocol? ResearchGate. Available at: [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Available at: [Link]

  • Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. Available at: [Link]

  • 4JQ7: Crystal structure of EGFR kinase domain in complex with compound 2a. RCSB PDB. Available at: [Link]

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • FDA-approved Protein Kinase Inhibitors. Sino Biological. Available at: [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. PubMed Central. Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Erlotinib is an EGFR TKI for NSCLC and Pancreatic Cancer Research. Active Biohem. Available at: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. PubMed. Available at: [Link]

  • Overcoming toxicities when combining PI3K inhibitors with other treatments. YouTube. Available at: [Link]

  • Gefitinib-Sensitive Mutations of the Epidermal Growth Factor Receptor Tyrosine Kinase Domain in Chinese Patients with Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial. University of Palermo. Available at: [Link]

  • Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • Erlotinib Bound to the EGFR Kinase Domain Schematic representation of... ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. A crucial, and often overlooked, aspect of rigorous scientific practice is the safe and compliant disposal of all chemical entities created and utilized. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine, ensuring the safety of laboratory personnel and the preservation of our environment. While specific safety data for this exact novel compound may not be widely available, a robust disposal plan can be formulated by examining its constituent chemical structures: a dihydropyran ring fused to a pyridine ring. This approach, rooted in chemical first principles, allows us to anticipate potential hazards and handle the compound with the necessary caution.

I. Hazard Profile: A Synthesis of Analogous Compound Data

Given its structure, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine is anticipated to share hazards with both dihydropyrans and pyridines. The following table summarizes the expected hazard profile based on data from analogous compounds.

Hazard ClassificationAnticipated Risk for 3,4-Dihydro-2H-pyrano[2,3-b]pyridineRationale and Reference Compounds
Flammability Highly flammable liquid and vapor. Based on 3,4-dihydro-2H-pyran and pyridine, both of which are highly flammable.[1][2][3][4][5]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Pyridine derivatives are known to have oral, dermal, and inhalation toxicity.[2][6]
Skin Corrosion/Irritation Causes skin irritation. A common characteristic of both 3,4-dihydro-2H-pyran and pyridine.[1][2][4][7]
Eye Damage/Irritation Causes serious eye irritation. Both analogous structures are classified as serious eye irritants.[1][3][4][7]
Sensitization May cause an allergic skin reaction. This is a known hazard for 3,4-dihydro-2H-pyran.[1][3]
Aquatic Hazard Harmful to aquatic life with long-lasting effects. A documented hazard for 3,4-dihydro-2H-pyran.[1]

II. The Disposal Workflow: A Decision-Making Framework

Proper disposal is a systematic process. The following diagram outlines the critical decision points and procedural flow for managing 3,4-Dihydro-2H-pyrano[2,3-b]pyridine waste from generation to final disposal.

DisposalWorkflow Disposal Decision Workflow for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Temporary Storage & Disposal A Waste Generated (Pure compound, solutions, contaminated materials) B Segregate Waste Streams: - Halogenated vs. Non-Halogenated - Liquid vs. Solid A->B C Select Compatible, Airtight Waste Container B->C D Attach Hazardous Waste Label (Complete all fields immediately) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Away From: - Ignition Sources - Strong Oxidizers & Acids E->F G Arrange for Pickup by Certified Hazardous Waste Contractor E->G H Final Disposal Method: High-Temperature Incineration G->H

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Deconstructing the Hazard: A Tale of Two Rings

The chemical 3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a fused heterocyclic system. To establish a robust safety protocol, we must analyze the hazards associated with each constituent part.

The Dihydropyran Moiety: Flammability and Peroxide Formation

The 3,4-dihydro-2H-pyran ring is a known structural alert for several hazards. Safety data for the parent compound, 3,4-Dihydro-2H-pyran, indicates it is a highly flammable liquid and vapor.[1][2][3][4] It is also known to cause skin and serious eye irritation.[1][2][3][5] A critical, often overlooked, hazard with ethers like dihydropyran is the potential to form explosive peroxides upon exposure to air and light.[6] This necessitates careful storage and handling protocols.

The Pyridine Moiety: Systemic Toxicity

Pyridine and its derivatives are recognized for their systemic toxicity. They are generally harmful if swallowed, inhaled, or in contact with skin.[7][8] Pyridine itself is a flammable liquid that can cause skin irritation.[7] Inhalation of vapors may lead to symptoms such as headaches, dizziness, and respiratory irritation.[9]

Synthesized Hazard Profile

Based on this analysis, we must assume that 3,4-Dihydro-2H-pyrano[2,3-b]pyridine is:

  • A flammable liquid and vapor .

  • Harmful via inhalation, ingestion, and skin contact.

  • A skin and serious eye irritant .

  • Capable of forming explosive peroxides .

  • Potentially harmful to aquatic life .[2][3]

This conservative profile dictates the stringent PPE and handling protocols that follow.

The Shield: Selecting Your Personal Protective Equipment

The selection of PPE is not a matter of convenience but a critical barrier between the researcher and potential harm. All handling of this compound should occur within a certified chemical fume hood.

Eye and Face Protection
  • Mandatory: Chemical splash goggles are the minimum requirement for any quantity of this material.[9]

  • Recommended for larger quantities (>25 mL) or splash-risk operations: A face shield should be worn in conjunction with chemical splash goggles to provide full facial protection.[10] Contact lenses should not be worn when handling this substance.[10]

Hand Protection: A Critical Choice

The choice of glove material is paramount. Given the compound's hybrid nature, a single glove material may not offer universal protection. Nitrile gloves, a common laboratory choice, offer poor resistance to pyridine.[11]

Glove MaterialResistance to PyridineResistance to Ethers (General)Recommendation
Butyl Rubber Good to Very GoodGoodPrimary Recommendation
Neoprene Fair to GoodFair to GoodSecondary Recommendation
Nitrile Rubber Poor (Not Recommended)Fair (Splash Protection Only)Not recommended for immersion or prolonged contact.[11][12]
Natural Latex PoorPoorNot recommended.[9]

Protocol:

  • Primary Gloving: Wear butyl or neoprene gloves as your primary barrier.

  • Double Gloving: For added protection, consider wearing a lighter pair of nitrile gloves underneath your primary gloves. This can alert you to a breach in the outer glove.

  • Immediate Replacement: If your gloves come into contact with the chemical, remove them immediately, wash your hands thoroughly, and don a new pair.[4] Do not reuse disposable gloves.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Apron: For decanting or handling larger volumes, a chemical-resistant apron over the lab coat is required.

  • Full Body Protection: In situations with a high risk of significant exposure, a PVC protective suit may be necessary.

  • Footwear: Closed-toe shoes are required at all times in the laboratory. Do not wear perforated shoes.

Respiratory Protection

All work with 3,4-Dihydro-2H-pyrano[2,3-b]pyridine must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] If engineering controls fail or for emergency situations, respiratory protection is critical.

  • Standard Operations: A fume hood provides adequate protection.

  • Emergency (e.g., large spill): A self-contained breathing apparatus (SCBA) is required.[5][7] Use of such equipment requires specialized training and fit-testing as part of a comprehensive respiratory protection program.[10]

Operational Plan: From Vial to Waste

A meticulous, step-by-step approach to handling ensures safety and experimental integrity.

Pre-Handling Checklist & Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Locate Emergency Equipment (Shower, Eyewash, Spill Kit) B->C D Assemble All Necessary PPE C->D E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Work Inside Fume Hood E->F G Ground Equipment (for static discharge) F->G H Handle and Dispense Chemical G->H I Segregate Waste into Labeled, Closed Containers H->I J Decontaminate Work Area I->J K Doff and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: PPE Selection and Safe Handling Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an appropriate fire extinguisher (dry powder, carbon dioxide, or foam) is accessible.[1]

  • Grounding: When transferring the liquid, use grounding and bonding techniques to prevent static discharge, which could ignite flammable vapors.[2][4]

  • Dispensing: Use only non-sparking tools for transfers.[2][8] Keep containers tightly closed when not in use to minimize vapor release and prevent atmospheric moisture absorption.[3][9]

  • Heating: If heating is required, use a water bath, heating mantle, or oil bath. Never use an open flame.

  • Post-Handling: Wipe down the work surface in the fume hood with an appropriate decontaminating solvent.

Disposal Plan: Responsible Stewardship

Improper disposal of this chemical can cause significant environmental harm.[3]

  • Waste Categorization: This chemical should be treated as a halogen-free organic solvent waste.

  • Containerization: Collect all waste containing this substance in a clearly labeled, sealed container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[4]

  • Disposal Route: The waste must be disposed of through an approved hazardous waste disposal plant or industrial combustion facility.[2][3] Do not pour down the drain.[4]

Emergency Response: Plan for the Unexpected

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not create sparks.

  • Contain: For a small spill within a fume hood, absorb the material with an inert absorbent like vermiculite, sand, or earth.[5][13] Do not use combustible materials.

  • Collect: Using non-sparking tools, scoop the absorbed material into a suitable container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5] Seek immediate medical attention.

By adhering to these rigorous protocols, researchers can safely handle 3,4-Dihydro-2H-pyrano[2,3-b]pyridine, ensuring both personal safety and the integrity of their work.

References

  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, October 12). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: Pyridine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • InSinkErator. Power 15SS Garbage Disposal, 3/4 HP. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Ansell. Chemical Resistance Glove Chart. Retrieved from [Link]

  • InSinkErator. Evolution 1300, 3/4 HP Garbage Disposal. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Sdfine. Chemwatch GHS SDS 1282: PYRIDINE. Retrieved from [Link]

  • CP Lab Safety. Glove Compatibility Chart. Retrieved from [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • University of California, Berkeley EH&S. OSHA Glove Selection Chart. Retrieved from [Link]

  • InSinkErator. Advanced Series Evolution 45SS, 3/4 HP. Retrieved from [Link]

  • InSinkErator. Evolution Septic Guard Garbage Disposal, 3/4 HP. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 2
3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.